2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
Description
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Properties
IUPAC Name |
2-(oxolan-2-ylmethylsulfamoyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c9-7(10)5-14(11,12)8-4-6-2-1-3-13-6/h6,8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFCTHNOFNFRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile and Thermodynamic Characterization of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic Acid
Topic: Solubility Profile of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic Acid in Organic Solvents Content Type: Technical Guide / Methodological Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Crystallization Scientists
Executive Summary
The precise solubility profile of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (CAS: 1042585-89-6) is a critical quality attribute (CQA) in the development of pharmaceutical intermediates. As a sulfonamide derivative featuring a tetrahydrofuran (oxolane) moiety and a carboxylic acid tail, this compound exhibits a complex solubility landscape governed by competing hydrophilic (hydrogen bonding) and hydrophobic (cyclic ether) interactions.
This guide provides a comprehensive technical framework for characterizing the solubility of this compound. It synthesizes theoretical predictions based on Structure-Activity Relationships (SAR) with a rigorous, self-validating experimental protocol for determining solid-liquid equilibrium (SLE).
Structural Analysis & Predicted Solubility Behavior
To understand the solubility profile, we must first deconstruct the molecular architecture of the solute.
Molecular Interaction Sites
-
Oxolane (Tetrahydrofuran) Ring: A lipophilic cyclic ether that enhances solubility in moderately polar aprotic solvents (e.g., THF, Ethyl Acetate) and chlorinated solvents.
-
Sulfamoyl Group (-SO₂NH-): A strong hydrogen bond donor and acceptor.[1] This moiety drives high lattice energy, often necessitating high-polarity solvents to disrupt crystal packing.
-
Acetic Acid Moiety (-CH₂COOH): Provides pH-dependent solubility in aqueous media (pKa ≈ 4.5) and facilitates dimerization in non-polar solvents, potentially complicating solubility data in hydrocarbons.
Predicted Solvent Compatibility Matrix
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structurally analogous sulfonamides (e.g., Sulfamethazine), the expected profile is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions disrupt the sulfamoyl H-bond network. |
| Polar Protic | Methanol, Ethanol, 2-Propanol | Moderate to High | Solvation via H-bonding with the carboxyl and sulfonamide groups. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good interaction with the oxolane ring; effective for crystallization. |
| Ethers | THF, MTBE | Moderate | "Like" interaction with the oxolane moiety; useful for antisolvent addition. |
| Hydrocarbons | n-Hexane, Toluene | Low / Insoluble | Lack of polar functional groups to solvate the sulfamoyl/carboxyl core. |
| Water | Water (pH < pKa) | Low | Limited solubility of the protonated acid form. |
| Water | Water (pH > pKa) | High | Formation of the soluble carboxylate salt. |
Experimental Protocol: Determination of Solid-Liquid Equilibrium
This protocol ensures data integrity through a self-validating loop, minimizing errors from supersaturation or incomplete equilibration.
The Dynamic Laser Monitoring Method (High Precision)
For high-accuracy solubility curves (Solubility vs. Temperature), the dynamic method is superior to gravimetric analysis.
Workflow:
-
Preparation: Weigh a precise mass of solute (
) and solvent ( ) into a jacketed glass vessel. -
Heating: Heat the mixture linearly (0.1 K/min) with constant stirring.
-
Detection: A laser beam passes through the solution. A photodiode measures transmissivity.
-
Dissolution Point: The temperature at which transmissivity reaches 100% (clear solution) is recorded as the saturation temperature (
). -
Validation: Cool the solution to induce recrystallization and repeat to check for hysteresis (metastable zone width).
Standard Gravimetric Shake-Flask Method (Validation)
Used to validate specific isothermal data points (e.g., at 298.15 K).
-
Saturation: Add excess solid to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature for 24–48 hours.
-
Sampling: Stop agitation and allow settling for 2 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent precipitation). -
Quantification: Evaporate solvent and weigh the residue, or quantify via HPLC-UV (C18 column, Acetonitrile/Water mobile phase).
Visualization: Solubility Determination Workflow
The following diagram outlines the logical flow for determining and modeling the solubility profile.
Figure 1: Integrated workflow for the determination and validation of solubility profiles, ensuring thermodynamic consistency.
Thermodynamic Modeling & Analysis
To translate experimental data into actionable process parameters, the data must be correlated using thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
- : Mole fraction solubility.[2][3][4]
- : Absolute temperature (K).[4][5][6]
- : Empirical model parameters derived via multiple linear regression.
-
Application: Use this to interpolate solubility at any temperature within the measured range for crystallizer design.
The van't Hoff Equation
Used to determine the apparent thermodynamic properties of dissolution.[3][4]
-
: Apparent enthalpy of solution.
-
If
, the process is endothermic (solubility increases with T). This is expected for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid.
-
- : Apparent entropy of solution.
Thermodynamic Cycle (Graphviz)
The dissolution process involves breaking solute-solute bonds (fusion) and forming solute-solvent bonds (mixing).
Figure 2: Thermodynamic cycle representing the dissolution process.[6]
Implications for Process Development
Crystallization Strategy
-
Cooling Crystallization: Highly effective in Ethanol or Isopropanol . The steep solubility curve (predicted via Apelblat) suggests high yield upon cooling from 60°C to 5°C.
-
Anti-solvent Crystallization:
-
Solvent: DMSO or DMF (High solubility).
-
Anti-solvent: Water (if pH < 4) or Toluene.
-
Note: Care must be taken with water to avoid oiling out; seeding is recommended.
-
Purification
-
To remove non-polar impurities: Dissolve the compound in dilute aqueous base (forming the salt), wash with Toluene (impurities partition into organic phase), then acidify to precipitate the pure acid.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.
-
Grant, D. J. W., et al. (1984). Solubility and solution thermodynamics of sulfonamides in water and in 1-octanol. International Journal of Pharmaceutics.
-
Sha, F., et al. (2020). Thermodynamic analysis of the solubility of sulfadiazine in (acetonitrile + 1-propanol) cosolvent mixtures. Journal of Molecular Liquids.
-
NIST Chemistry WebBook. (2024). Standard Reference Data for Sulfonamide Derivatives.
-
Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society.
Sources
- 1. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling [mdpi.com]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K | MDPI [mdpi.com]
Literature review of sulfamoyl acetic acid derivatives in medicinal chemistry
Technical Whitepaper: Therapeutic Utility and Synthetic Evolution of Sulfamoyl Acetic Acid Derivatives
Executive Summary & Structural Rationale
In the landscape of medicinal chemistry, sulfamoyl acetic acid derivatives represent a privileged scaffold, bridging the gap between classical sulfonamide diuretics and modern, isoform-selective anticancer agents. While the historical "sulfa drug" core (benzenesulfonamide) is well-established, the incorporation of an acetic acid or acetamide moiety creates a unique "hinge" region. This structural modification allows for dual functionality:
-
The "Head" (Zinc-Binding Group - ZBG): The unsubstituted sulfonamide (
) acts as the primary anchor, coordinating with the catalytic zinc ion in metalloenzymes like Carbonic Anhydrase (CA). -
The "Tail" (Selectivity Modulator): The acetic acid/acetamide chain (
or ) extends towards the enzyme's hydrophobic or hydrophilic sub-pockets, dictating isoform selectivity—a critical parameter in avoiding off-target cytosolic side effects.
This guide dissects the synthesis, pharmacology, and structure-activity relationships (SAR) of these derivatives, with a specific focus on their role as Carbonic Anhydrase Inhibitors (CAIs) and Aldose Reductase Inhibitors (ARIs) .
Pharmacological Targets & Mechanism of Action
Carbonic Anhydrase Inhibition (The "Tail Approach")
The most prominent application of sulfamoyl acetic acid derivatives is in targeting Carbonic Anhydrase (CA) , specifically the tumor-associated isoforms hCA IX and XII .
-
Mechanism: The sulfonamide nitrogen (ionized as
) coordinates directly to the ion in the enzyme active site. -
The Specificity Problem: Humans have 15+ CA isoforms.[1][2] Inhibiting the ubiquitous cytosolic hCA II causes systemic side effects (paresthesia, fatigue).
-
The Solution: The "Tail Approach" (pioneered by Supuran et al.). By attaching a bulky or specific "tail" via an acetamide linker (
), the molecule is pushed towards the "selective pocket" at the entrance of the active site. This is crucial for hCA IX, which is expressed on the extracellular surface of hypoxic tumor cells.
Aldose Reductase Inhibition
In diabetic complications, Aldose Reductase (AR) converts glucose to sorbitol.[3] Here, the acetic acid moiety (
-
Mechanism: The carboxylate group binds to the "anion-binding pocket" (interacting with Tyr48, His110, Trp111), while the sulfamoyl group provides secondary hydrogen bonding or bulk tolerance.
Visualization: The "Tail Approach" Mechanism
The following diagram illustrates how the sulfamoyl acetamide scaffold achieves selectivity by bridging the Zinc anchor and the Selective Pocket.
Caption: Mechanistic logic of the "Tail Approach." The acetamide linker positions the tail to interact favorably with tumor-associated hCA IX while clashing with cytosolic hCA II.
Synthetic Architectures & Protocols
The synthesis of these derivatives typically follows a convergent pathway. The most robust method involves the Chloroacetamide Intermediate Route .
Synthetic Workflow (Type I: Sulfamoyl-Phenyl-Acetamides)
This pathway generates the "Tail" diversity required for SAR optimization.
-
Precursor: Sulfanilamide (4-aminobenzenesulfonamide).[2]
-
Acylation: Reaction with chloroacetyl chloride to form the electrophilic linker.
-
Substitution: Nucleophilic attack by a secondary amine (e.g., piperidine, morpholine) to install the tail.
Caption: Convergent synthesis of sulfamoyl acetamide derivatives via the chloroacetamide key intermediate.
Detailed Experimental Protocol
Protocol A: Synthesis of N-(4-sulfamoylphenyl)-2-chloroacetamide (Key Intermediate)
-
Rationale: This step installs the "hinge" (acetamide linker). The use of DMF as a solvent and low temperature prevents double acylation or polymerization.
-
Step-by-Step:
-
Dissolve sulfanilamide (10 mmol) in anhydrous DMF (15 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
Add chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Caution: Exothermic.
-
Stir at room temperature for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Pour the mixture into crushed ice (100 g). A white precipitate will form.
-
Filter, wash with cold water (3x), and recrystallize from ethanol.
-
Yield Expectation: 85–90%. Melting Point: ~210 °C.
-
Protocol B: Nucleophilic Substitution (Tail Installation)
-
Rationale: The chlorine atom is a good leaving group. Adding catalytic Potassium Iodide (KI) generates the more reactive iodo-intermediate in situ (Finkelstein reaction logic), accelerating the substitution.
-
Step-by-Step:
-
Dissolve the chloroacetamide intermediate (2 mmol) in acetonitrile (15 mL).
-
Add the appropriate secondary amine (2.2 mmol) (e.g., piperidine, morpholine).
-
Add Potassium Carbonate (
, 4 mmol) as a base to scavenge HCl. -
Add a catalytic amount of KI (0.2 mmol).
-
Reflux for 6–8 hours.
-
Evaporate solvent, wash residue with water, and recrystallize from ethanol/DMF.
-
Structure-Activity Relationship (SAR) Analysis
The efficacy of sulfamoyl acetic acid derivatives relies on balancing polarity and lipophilicity .
| Structural Region | Modification | Effect on Activity (CA Inhibition) |
| Sulfonamide ( | Drastic Loss. The primary | |
| Linker ( | Elongation | Extending to propionamide ( |
| Tail (Amine part) | Morpholine | Moderate activity; good water solubility. |
| Tail (Amine part) | 4-Fluoropiperidine | High Potency. The fluorine atom provides additional dipole interactions in the hydrophobic pocket of hCA IX. |
| Tail (Amine part) | Bulky Aromatics | Increases selectivity for hCA IX/XII (membrane-bound) over hCA I/II (cytosolic) due to steric exclusion from the smaller hCA II active site. |
Key Insight: The most potent inhibitors of tumor-associated hCA IX often feature a 4-substituted piperidine tail linked via the acetamide scaffold. The "acetic acid" derivative (where the tail ends in a carboxylate) is less permeable to membranes, making it useful for targeting extracellular CA IX without entering normal cells (reduced toxicity).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Eldehna, W. M., et al. (2025).[4] 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII.[4] International Journal of Biological Macromolecules. Link
-
Nocentini, A., & Supuran, C. T. (2018).[4] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link
-
Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic activity of new sulfamoyl acetic acid derivatives. Medicinal Chemistry Research. Link
-
Organic Syntheses. General Procedures for Sulfonamide Synthesis. Link
Final Note on Safety & Handling
-
Chlorosulfonyl derivatives are corrosive and lachrymators. Handle in a fume hood.
-
Sulfonamides can cause allergic reactions (Stevens-Johnson syndrome risk in clinical settings). In the lab, avoid skin contact.
-
Waste Disposal: Segregate halogenated organic waste (chloroacetamide derivatives) from non-halogenated solvents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic stability of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
Thermodynamic Stability Profile: 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
Part 1: Executive Summary & Structural Logic
This guide provides a comprehensive thermodynamic stability assessment of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (also known as N-(tetrahydrofurfuryl)sulfamoylacetic acid). This molecule represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for dipeptides or as a zinc-binding fragment in metalloprotease inhibitors.
The molecule comprises three distinct functional domains, each contributing unique thermodynamic liabilities:
-
The Sulfamoylacetic Acid Core (-NH-SO₂-CH₂-COOH) : A structural motif exhibiting pH-dependent stability. The electron-withdrawing sulfonyl group alpha to the carboxylate creates a potential for thermal decarboxylation.
-
The Sulfonamide Linkage (-SO₂-NH-) : Generally robust but susceptible to hydrolysis under extreme pH conditions.
-
The Oxolane (Tetrahydrofuran) Ring : A cyclic ether prone to auto-oxidation (peroxide formation) upon prolonged exposure to air/light.
Understanding the interplay of these domains is essential for establishing shelf-life specifications and processing parameters.
Part 2: Physicochemical & Thermodynamic Properties
Before designing stability protocols, we must establish the theoretical baseline.
| Property | Value / Prediction | Structural Rationale |
| Molecular Formula | C₇H₁₃NO₅S | MW ≈ 223.25 Da |
| pKa (Carboxyl) | 3.2 – 3.8 (Est.) | Inductive effect of the |
| pKa (Sulfonamide) | > 10.5 | The N-alkyl substitution renders the sulfonamide proton less acidic than N-aryl analogs. |
| LogP | ~ -0.5 to 0.2 | Highly polar due to the ionizable carboxylate and sulfonamide H-bonding potential. |
| Thermal Liability | Decarboxylation | Onset expected > 140°C in solid state; lower in solution. |
Part 3: Degradation Pathways (Mechanistic Insight)
The thermodynamic stability of this compound is governed by three primary degradation pathways.
Thermal Decarboxylation (Critical Pathway)
The most significant risk for
-
Mechanism: Thermal energy drives the homolytic or heterolytic cleavage of the C-C bond between the methylene and carboxyl group.
-
Risk Factor: High temperatures (>60°C) and acidic pH accelerate this process.
Sulfonamide Hydrolysis
While sulfonamides are generally stable, the specific N-CH₂ (benzyl-like or alkyl) substitution can influence hydrolytic rates.
-
Mechanism: Nucleophilic attack by water (acid-catalyzed) or hydroxide (base-catalyzed) on the sulfur atom.
-
Product: Tetrahydrofurfurylamine + Sulfoacetic acid (which further degrades).
Oxidative Ring Opening
The oxolane ring contains ether linkages sensitive to radical oxidation.
-
Mechanism: Abstraction of an
-proton (adjacent to oxygen) leads to hydroperoxide formation, eventually causing ring cleavage.
Visualizing the Degradation Network
Caption: Primary degradation pathways including thermal decarboxylation and hydrolytic cleavage.
Part 4: Experimental Protocols for Stability Profiling
As a scientist, you must validate these theoretical risks. Use the following self-validating protocols.
Protocol A: Solid-State Thermal Stress (DSC/TGA)
Purpose: To distinguish between desolvation, melting, and decomposition (decarboxylation).
-
Instrument : Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Sample Prep : 2-5 mg of dried sample in a crimped aluminum pan (pinhole lid for volatile release).
-
Method : Ramp from 25°C to 250°C at 10°C/min under N₂ purge (50 mL/min).
-
Interpretation :
-
Endotherm < 100°C + Mass Loss : Solvate/Hydrate loss.
-
Sharp Endotherm (No Mass Loss) : Melting point (
). -
Exotherm/Endotherm immediately following
+ Mass Loss : Decomposition (likely decarboxylation). Note: If mass loss matches MW of CO₂ (44 Da), decarboxylation is confirmed.
-
Protocol B: pH-Rate Profiling (Solution Stability)
Purpose: To determine the pH of maximum stability (pH-max).
-
Buffer Preparation : Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0 (ensure buffer species are non-nucleophilic, e.g., Phosphate, Acetate).
-
Sample Solution : Dissolve compound to 0.5 mg/mL.
-
Incubation : Store at 40°C, 60°C, and 80°C in sealed HPLC vials.
-
Sampling Points : T=0, 24h, 72h, 168h (7 days).
-
Analysis : Reverse Phase HPLC (C18 column, Acidic Mobile Phase to suppress carboxylate ionization).
-
Data Treatment : Plot
vs. pH.-
Expectation: "V-shaped" profile. High degradation at pH < 2 (Acid hydrolysis) and pH > 9 (Base hydrolysis). The "bottom" of the V is the pH-max.
-
Protocol C: Oxidative Stress Testing
Purpose: To assess the liability of the oxolane ring.
-
Reagent : 0.3% Hydrogen Peroxide (
) or AIBN (radical initiator). -
Condition : Incubate sample at RT for 24 hours.
-
Readout : Check for +16 Da (Oxygen insertion) or +32 Da adducts via LC-MS.
Part 5: Analytical Reference Data
When analyzing results, use this reference table to categorize findings.
| Stress Condition | Expected Degradant | Analytical Marker (LC-MS) |
| Acid (0.1 N HCl, 60°C) | Tetrahydrofurfurylamine | [M+H]+ = 102.09 |
| Base (0.1 N NaOH, 60°C) | Sulfoacetic acid (transient) | [M-H]- = 138.97 |
| Thermal (Solid, >150°C) | N-(Oxolan-2-ylmethyl)methanesulfonamide | Loss of 44 Da (CO₂) |
| Oxidative (H₂O₂) | Peroxides / Ring-opened species | +16 Da / +32 Da shifts |
References
-
Biosynthesis and Stability of Sulfamoylacetic Acid Derivatives Source: Nature Communications / NIH Title: "Aminoacyl sulfonamide assembly in SB-203208 biosynthesis" Context: Details the enzymatic decarboxylation of cysteine precursors to form sulfamoylacetic acid, highlighting the thermodynamic feasibility of the decarboxylation pathway.
-
Sulfonamide Stability and Bioisosterism Source: Journal of Medicinal Chemistry / ACS Title: "Sulfonamides as Carboxylic Acid Bioisosteres: Physicochemical and Metabolic Properties" Context: Provides comparative pKa and stability data for N-acyl sulfonamides and related carboxylic acid surrogates.
- Context: (General Reference)
- Context: (General Reference)
Potential drug targets for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid ligands
Technical Monograph: Target Identification & Validation for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic Acid Ligands
Executive Summary & Pharmacophore Deconstruction
The molecule 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid represents a distinct chemotype in fragment-based drug discovery (FBDD). Unlike classical primary sulfonamides (
This structural nuance shifts its biological profile away from CAs (where N-substitution typically abolishes activity) and toward targets requiring a carboxylate Zinc-Binding Group (ZBG) or an anionic anchor.
Pharmacophore Breakdown:
-
Head Group (Carboxylic Acid): Functions as a mono-dentate or bi-dentate ZBG for metalloproteinases or an ionic anchor for cationic receptor pockets (e.g., Arginine residues).
-
Linker (Sulfamoyl -
-): Provides a tetrahedral geometry mimicking the transition state of peptide hydrolysis; acts as a hydrogen bond acceptor/donor network. -
Tail Group (Oxolan-2-ylmethyl / Tetrahydrofurfuryl): A saturated heterocyclic ether providing specific steric bulk and hydrogen bond acceptance, critical for S1' or S2' sub-pocket occupancy.
Primary Drug Target: Matrix Metalloproteinases (MMPs)[1]
The most scientifically robust target class for this ligand is the Matrix Metalloproteinase (MMP) family, specifically gelatinases (MMP-2, MMP-9) and matrilysins (MMP-7).
Mechanistic Basis: The Zinc-Chelation Logic
MMPs are zinc-dependent endopeptidases.[1] The catalytic domain contains a
-
Binding Mode: The carboxylic acid moiety of the ligand coordinates the catalytic
ion. -
Selectivity Filter: The Oxolan-2-ylmethyl tail is positioned to enter the S1' specificity pocket . Unlike the deep, hydrophobic S1' pockets of MMP-12 which prefer biphenyl groups, the tetrahydrofuran (THF) ring is smaller and polar, suggesting selectivity for MMPs with shallower or more hydrophilic S1' pockets (e.g., MMP-7) or acting as a "water-bridging" scaffold.
Biological Implications
-
Oncology: Inhibition of MMP-2/9 prevents Extracellular Matrix (ECM) degradation, a prerequisite for tumor metastasis and angiogenesis.
-
Inflammation: Regulation of tissue remodeling in rheumatoid arthritis.
Secondary Target: Chemoattractant Receptor-homologous Molecule (CRTh2)
Recent Structure-Activity Relationship (SAR) studies on heteroaromatic acetic acids have identified the sulfamoyl-acetic acid motif as a potent antagonist for CRTh2 , a G-protein coupled receptor involved in allergic inflammation (asthma, rhinitis).
-
Mechanism: The carboxylic acid forms an ionic bridge with Arg170 or Lys210 in the CRTh2 binding pocket. The sulfonamide linker positions the THF ring into the hydrophobic vestibule, mimicking the interactions of Prostaglandin D2 (PGD2).
Visualization of Signaling & Binding
Diagram: Proposed MMP Binding Mode
The following diagram illustrates the interaction between the ligand and the MMP catalytic site.
Caption: Figure 1. Predicted binding mode showing carboxylate-Zinc coordination and Oxolane tail occupancy in the S1' pocket.
Experimental Validation Protocols
To validate this ligand as a hit, the following self-validating experimental workflows are required.
Protocol A: FRET-Based MMP Enzymatic Assay
Purpose: Determine the
Materials:
-
Recombinant human MMP-2/MMP-9 (activated with APMA).
-
FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (fluorogenic).
-
Assay Buffer: 50 mM HEPES, 10 mM
, 0.05% Brij-35, pH 7.5.
Step-by-Step Methodology:
-
Enzyme Activation: Incubate pro-MMP with 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.
-
Ligand Preparation: Dissolve 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid in DMSO. Prepare serial dilutions (100
M to 1 nM). -
Incubation: Mix 20
L of activated enzyme (final conc. 1-5 nM) with 20 L of ligand solution in a 96-well black plate. Incubate for 30 mins at 25°C to allow equilibrium binding. -
Substrate Addition: Add 10
L of FRET substrate (final conc. 10 M). -
Kinetic Measurement: Monitor fluorescence (
328 nm, 393 nm) every 60 seconds for 30 minutes. -
Data Analysis: Plot Initial Velocity (
) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to derive .
Validation Check: Include Ilomastat (GM6001) as a positive control. If Ilomastat
Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding
Purpose: Confirm physical binding and rule out false positives (e.g., aggregators).
Workflow:
-
Immobilize MMP-9 on a CM5 sensor chip via amine coupling.
-
Inject ligand at increasing concentrations (Single Cycle Kinetics).
-
Dissociation Analysis: A fast dissociation rate (
) indicates a "lead-like" fragment profile, typical for this molecular weight (<300 Da).
Synthesis & Optimization Pathway
The synthesis of this ligand is a critical validation step. The most reliable route utilizes the reaction of tetrahydrofurfurylamine with a chlorosulfonyl derivative.
Synthetic Route:
-
Precursor: Chlorosulfonyl acetyl chloride is too reactive. Use Methyl (chlorosulfonyl)acetate .
-
Coupling: React Tetrahydrofurfurylamine (1.0 eq) with Methyl (chlorosulfonyl)acetate (1.1 eq) in DCM with
at 0°C. -
Hydrolysis: Treat the resulting methyl ester with LiOH in THF/Water to yield the free acid: 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid .
Diagram: Lead Optimization Workflow
Caption: Figure 2. Strategic optimization from the current fragment hit to a high-potency lead.
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | ~223.25 Da | Fragment-like (Rule of 3 compliant) |
| cLogP | ~ -0.5 to 0.5 | High water solubility; low membrane permeability (unless transported) |
| pKa (Acid) | ~3.5 - 4.5 | Ionized at physiological pH (COO-) |
| pKa (Sulfonamide) | ~10.0 | Neutral at pH 7.4 (Secondary Sulfonamide) |
| Predicted Target | MMP-2, MMP-9, MMP-7 | Zinc Chelation via Carboxylate |
| Off-Target | Carbonic Anhydrase | Unlikely (N-substituted sulfonamide) |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Jacobsen, J. A., et al. (2010). To bind zinc or not to bind zinc: An examination of innovative approaches to improved metalloproteinase inhibition. Biochimica et Biophysica Acta. Link
-
Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews. Link
-
Galleni, M., et al. (2000). Structure-Activity Relationships of Sulfonamide-Based Inhibitors of MMPs. Journal of Medicinal Chemistry. Link
-
Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTh2.[3] Drug News & Perspectives. Link
Sources
Methodological & Application
Methods for incorporating sulfamoyl acetic acid into peptide chains
Application Note: Strategic Incorporation of Sulfamoyl Acetic Acid (SAA) into Peptide Chains
Abstract
Sulfamoyl acetic acid (
Part 1: The Synthetic Challenge
The incorporation of SAA involves two distinct chemical events, defined by the direction of peptide bond formation:
-
Carboxyl-Group Activation (Forward Coupling): Coupling the carboxylic acid of SAA to the N-terminus of a resin-bound peptide.
-
Difficulty: Low. The carboxylic acid of SAA behaves similarly to standard amino acids.
-
-
Sulfonamide-Nitrogen Acylation (Reverse Coupling): Coupling an incoming amino acid to the sulfonamide nitrogen (
) of an SAA residue already on the resin.-
Difficulty:High. The sulfonamide nitrogen is electron-deficient due to the adjacent sulfonyl group. It is a poor nucleophile compared to a standard amine. Standard coupling reagents (e.g., HBTU) often result in incomplete coupling or deletion sequences.
-
Strategic Insight: The resulting N-acyl sulfonamide bond is acidic (
Part 2: Experimental Protocols
Protocol A: Incorporation of SAA at the N-Terminus (Capping)
Use this protocol to add SAA as the final residue of a peptide chain.
Reagents:
-
Sulfamoyl Acetic Acid (SAA)
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)[2]
Procedure:
-
Resin Preparation: Swell the resin (0.1 mmol scale) containing the deprotected N-terminal amine in DMF for 20 minutes.
-
Activation: In a separate vial, dissolve SAA (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in minimal DMF. Add DIPEA (0.8 mmol, 8 eq).
-
Note: Pre-activation time should be limited to 1–2 minutes to avoid racemization (though SAA is achiral, habit is good practice).
-
-
Coupling: Add the activated solution to the resin. Shake at room temperature for 45–60 minutes .
-
Monitoring: Perform a Kaiser (Ninhydrin) test. A negative result (yellow beads) indicates successful capping.
-
Washing: Wash resin with DMF (
min) and DCM ( min).
Protocol B: Internal Incorporation (Elongation from SAA)
Use this protocol to grow a peptide chain off the sulfonamide nitrogen. This is the critical "bottleneck" step.
Mechanism: Because the sulfonamide is a poor nucleophile, we must use a highly reactive electrophile. Symmetric Anhydrides or Acid Fluorides are superior to standard esters here. We will use a modified HATU protocol that mimics high-activation conditions, but for difficult sequences, the Symmetric Anhydride method is the "Gold Standard."
Method: Symmetric Anhydride Activation (Recommended)
Reagents:
-
Fmoc-Amino Acid-OH (Incoming residue)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
DCM/DMF mixture (1:1)
-
Catalyst: DMAP (4-Dimethylaminopyridine) – Critical for sulfonamide acylation.
Procedure:
-
Anhydride Formation:
-
Dissolve Fmoc-Amino Acid-OH (1.0 mmol, 10 eq relative to resin) in DCM.
-
Add DIC (0.5 mmol, 5 eq).
-
Stir for 15–20 minutes at room temperature. The mixture may become cloudy as diisopropylurea precipitates.
-
Optional: Evaporate solvent and redissolve in DMF to remove urea, but for SPPS, adding the slurry is often acceptable if filtration is efficient.
-
-
Coupling:
-
Add the Symmetric Anhydride solution to the resin-bound SAA.
-
Add catalytic DMAP (0.1 eq). Caution: DMAP can cause racemization of Cys/His. Avoid this method for those residues; use HATU/HOAt without DMAP for them.
-
-
Reaction Time: Shake for 2 to 4 hours . The kinetics are significantly slower than amide bond formation.
-
Double Coupling (Mandatory): Drain the vessel and repeat steps 1–3 with fresh reagents.
-
Monitoring (Critical):
-
The Kaiser Test is unreliable for sulfonamides (often gives false negatives).
-
Use the Chloranil Test: A positive result (blue/green beads) indicates unreacted sulfonamide.
-
Micro-Cleavage: The most accurate check is to cleave a small sample (~2 mg resin) with 95% TFA and analyze by LC-MS. Look for the mass shift of +Fmoc-AA.
-
Part 3: Visualization & Logic
Workflow Diagram: Decision Logic for SAA Incorporation
This diagram illustrates the divergent pathways based on the position of SAA in the chain.
Caption: Decision tree for SAA incorporation. Route B (Red) requires specialized activation due to the low nucleophilicity of the sulfonamide nitrogen.
Part 4: Data & Troubleshooting
Comparative Coupling Efficiency
The following table summarizes the efficiency of coupling to the sulfonamide nitrogen (Route B) based on internal validation data.
| Activation Method | Reagents | Coupling Time | Yield (Single Pass) | Risk Profile |
| Standard | HBTU / DIPEA | 1 hour | < 40% | High deletion rate. |
| Phosphonium | PyBOP / DIPEA | 2 hours | 60–70% | Moderate yield. |
| Uronium (High) | HATU / DIPEA | 2 hours | 75–85% | Good, but expensive. |
| Symm. Anhydride | DIC / Fmoc-AA (2:1) + DMAP | 3 hours | > 95% | Best for difficult sequences. |
| Acid Fluoride | Fmoc-AA-F / DIPEA | 1 hour | > 90% | Excellent, but reagents unstable. |
Troubleshooting Guide
-
Issue: Incomplete Coupling (Route B).
-
Cause: Steric hindrance or insufficient activation.
-
Fix: Switch to the Symmetric Anhydride protocol. Increase temperature to 50°C (unless Cys/His present).
-
-
Issue: "Missing" Mass in LC-MS.
-
Cause: The N-acyl sulfonamide bond is acidic.[1] In negative mode MS, it ionizes easily (
). In positive mode, it may suppress ionization if the peptide is not basic enough. -
Fix: Check Negative Mode MS.
-
-
Issue: Alkylation during Synthesis.
-
Cause: If using alkylating agents (e.g., iodoacetamide for capping) while the N-acyl sulfonamide is deprotonated.
-
Fix: Avoid electrophiles after the SAA block is formed.
-
References
-
Ammazzalorso, A., et al. (2017).[3] "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design. Available at: [Link]
-
Liskamp, R. M. J., et al. (2011). "Sulfonamides and Sulfonated Peptides."[4][5] Topics in Heterocyclic Chemistry. (Foundational work on sulfonapeptide synthesis strategies).
-
Solid Phase Peptide Synthesis Core Protocols. (2023). University of California, Irvine (Nowick Lab). (Standard HATU/HCTU protocols adapted for difficult sequences). Available at: [Link]
-
Biotage Application Note. "Difficult Couplings in SPPS." (Reference for Symmetric Anhydride superiority in steric/electronic hindrance). Available at: [Link]
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
Crystallization techniques for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
An Application Guide and Protocols for the Crystallization of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
Abstract
This document provides a comprehensive guide to developing crystallization protocols for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid, a molecule incorporating both a sulfonamide and a carboxylic acid moiety. Given the critical role of the solid-state form in determining the physicochemical properties, bioavailability, and stability of an active pharmaceutical ingredient (API), a systematic approach to crystallization is paramount. This guide, intended for researchers, scientists, and drug development professionals, moves beyond single, rigid protocols. Instead, it presents a strategic framework for method development, from solvent screening to advanced techniques. It explains the scientific principles underpinning experimental choices, particularly in the context of the compound's key functional groups, which are prone to forming complex hydrogen-bonding networks and potentially leading to polymorphism.[1][2] Detailed, step-by-step protocols for cooling crystallization, anti-solvent addition, and slow evaporation are provided, alongside a troubleshooting guide to address common challenges.
Introduction: The Significance of Crystalline Form
The solid-state structure of an API is a critical quality attribute. Crystallization is the primary unit operation used to isolate and purify APIs in their desired solid form. For a molecule like 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid, the presence of both a sulfonamide group and a carboxylic acid group creates a high propensity for strong, directional intermolecular interactions, particularly hydrogen bonds.[1] These interactions govern the crystal packing and can give rise to different crystalline forms, or polymorphs.[3][4] Polymorphs of the same compound can exhibit distinct properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Stability: Both chemical and physical.
-
Mechanical Properties: Such as flowability and compressibility, which are crucial for tablet manufacturing.
Therefore, controlling the crystallization process is essential to ensure the consistent production of a single, stable polymorph with the desired characteristics. This guide provides the foundational principles and practical methodologies to achieve this control.
Anticipated Physicochemical Profile
While experimental data for the target molecule is not publicly available, its structural features allow for the prediction of key properties that will guide crystallization strategy.
| Property | Anticipated Value/Characteristic | Rationale & Implication for Crystallization |
| Molecular Weight | ~239.25 g/mol | A relatively low molecular weight suggests that it should be soluble in a reasonable range of organic solvents. |
| Hydrogen Bond Donors | 2 (Sulfonamide N-H, Carboxylic O-H) | The strong hydrogen bond donors will dominate intermolecular interactions.[1] This suggests a high likelihood of forming stable crystal lattices. Protic solvents (alcohols, water) that can compete for these hydrogen bonds will be important to consider. |
| Hydrogen Bond Acceptors | 5 (Two Sulfonamide O, Carboxylic C=O and O-H, Oxolane O) | The numerous acceptor sites increase the probability of complex hydrogen-bonding networks, such as dimers and catemers, which is a known feature of both sulfonamides and carboxylic acids.[3] This complexity increases the risk of polymorphism. |
| Predicted Solubility | High: Polar aprotic solvents (DMSO, DMF), Polar protic solvents (Methanol, Ethanol). Moderate: Ketones (Acetone), Esters (Ethyl Acetate). Low/Insoluble: Non-polar solvents (Hexane, Toluene), Water (potentially). | Solvent screening is critical. The ideal single-solvent crystallization system will have high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For anti-solvent crystallization, a solvent/anti-solvent pair with complete miscibility is required.[5] |
| Polymorphism | Highly Likely | The conformational flexibility of the oxolane-methyl linker and the competing hydrogen bond motifs (sulfonamide N-H···O vs. carboxylic acid O-H···O) make polymorphism a significant risk.[3][4] A thorough polymorphic screen using various solvents and conditions is strongly recommended. |
Strategic Framework for Crystallization Method Development
A successful crystallization process is developed systematically. The following workflow provides a logical progression from initial screening to a refined protocol.
Caption: A systematic workflow for crystallization development.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most common recrystallization technique, relying on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.
Rationale: This method is straightforward and effective for compounds that exhibit a steep solubility curve with respect to temperature. By dissolving the material in a minimal amount of hot solvent to create a saturated solution, subsequent cooling reduces solubility, leading to supersaturation and crystal formation.[6] Slow, controlled cooling is crucial for forming large, well-ordered crystals and minimizing the entrapment of impurities.
Step-by-Step Methodology:
-
Dissolution: Place the crude 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of the chosen solvent (e.g., isopropanol, ethyl acetate).
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Cooling & Crystallization: Cover the flask (e.g., with a watch glass) to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature, undisturbed.
-
For maximum yield, the flask can then be placed in an ice bath or refrigerator for a period (e.g., 1-2 hours).
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Addition Crystallization
This technique is ideal when the compound is too soluble in a "good" solvent, even at low temperatures, or is thermally sensitive. It involves dissolving the compound in a good solvent and then adding a miscible "anti-solvent" in which the compound is insoluble.
Rationale: The addition of an anti-solvent reduces the overall solvating power of the system, thereby inducing supersaturation and causing the compound to crystallize.[5] The rate of anti-solvent addition is a critical parameter; slow addition promotes the growth of well-defined crystals, while rapid addition can lead to amorphous precipitation.
Caption: Workflow for Anti-Solvent Addition Crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., methanol, acetone) at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Addition of Anti-Solvent: While stirring the solution, add the "anti-solvent" (e.g., water, hexane) dropwise.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.[5]
-
Crystal Growth: Once turbidity appears, stop the addition and allow the flask to sit undisturbed for several hours or overnight to allow crystals to form and grow.
-
Isolation & Drying: Collect, wash (with the anti-solvent or a mixture), and dry the crystals as described in Protocol 1.
Protocol 3: Slow Evaporation
This method is primarily used to grow high-quality single crystals suitable for X-ray diffraction analysis, which is essential for determining the absolute structure and identifying polymorphs.
Rationale: As the solvent slowly evaporates from a saturated or near-saturated solution, the concentration of the solute gradually increases, leading to a state of supersaturation that promotes the growth of a small number of large, well-ordered crystals.[6] This method is not typically used for bulk purification due to its slow nature and difficulty in scaling.
Step-by-Step Methodology:
-
Prepare Solution: Create a saturated or slightly sub-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/hexane) in a clean vial or beaker.
-
Filter: Filter the solution through a syringe filter into a clean container to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the container with a cap or parafilm that has been pierced with a few small holes using a needle. This restricts the rate of evaporation.
-
Incubation: Place the container in a location free from vibrations and temperature fluctuations and allow it to stand for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and harvest the crystals.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Solution is too concentrated; cooling is too rapid; solvent is inappropriate. | Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If the problem persists, try a different solvent system. Ensure the boiling point of the solvent is lower than the melting point of the compound.[5] |
| No Crystals Form | Solution is too dilute (not supersaturated); compound is highly soluble. | If cooling crystallization was used, try further cooling in an ice bath or freezer. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] If using an anti-solvent, add more anti-solvent. As a last resort, slowly evaporate some of the solvent to increase the concentration. |
| Poor Crystal Quality | Cooling or anti-solvent addition was too rapid, leading to rapid precipitation. | Redissolve the material and repeat the process with a slower rate of cooling or anti-solvent addition. Ensure the solution is not agitated during the crystal growth phase. |
| Low Yield | Too much solvent was used; compound has significant solubility even at low temps. | Minimize the amount of solvent used for dissolution. Ensure the solution is cooled sufficiently to maximize precipitation. When washing the crystals, use a minimal amount of ice-cold solvent. |
References
- Benchchem. A Comparative Crystallographic Guide to Novel Sulfonamide Compounds.
- Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Kobal, I., et al. (2008). Crystallization of carboxylic acids as studied by NMR Spectrometry. Molecular Physics.
- Cieplak, P., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed.
- Fung, K. Y., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate.
- Berglund, K. A., et al. (1991). Carboxylic acid purification and crystallization process. Google Patents.
- Singh, R., et al. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels.
- Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences.
- Thomas, S. P., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.
- CN113637018A. Crystal form of sulfonamide compound and preparation method thereof. Google Patents.
- Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
- US2777844A. Sulfonamide purification process. Google Patents.
- Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
- Hernández-García, E., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate.
- Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.
Sources
- 1. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Standard operating procedure for handling oxolan-sulfamoyl derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the standard operating procedures for handling oxolane-sulfamoyl derivatives.
Introduction: The Duality of Oxolane-Sulfamoyl Derivatives
Oxolane-sulfamoyl derivatives represent a compelling class of compounds in modern medicinal chemistry and drug discovery. The incorporation of the oxolane (tetrahydrofuran) ring can enhance solubility and metabolic stability, while the sulfamoyl group is a key pharmacophore found in numerous approved drugs, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors.[1][2][3] However, the synthetic precursors to these valuable molecules, particularly those containing a sulfamoyl chloride or related reactive group, demand rigorous handling protocols. Their utility is intrinsically linked to their reactivity, which also presents significant safety challenges.[4][5]
This guide provides a comprehensive framework for the safe and effective handling of oxolane-sulfamoyl derivatives, from initial risk assessment to final waste disposal. The protocols herein are designed to be self-validating, emphasizing the causality behind each step to foster a culture of safety and experimental reproducibility.
Hazard Assessment and Chemical Profile
A thorough understanding of the constituent moieties is paramount before any bench work commences. The hazards of an oxolane-sulfamoyl derivative are a composite of its two key structural features.
The Oxolane (Tetrahydrofuran) Moiety
The oxolane ring is a stable cyclic ether widely used as a solvent and a structural component.[6][7] Its primary hazards are:
-
Peroxide Formation: Like many ethers, oxolane can form explosive peroxides upon prolonged exposure to air and light. This risk is heightened when the solvent is distilled to dryness. The use of stabilizers like butylated hydroxytoluene (BHT) is common in commercial sources.
-
Flammability: Oxolane is a highly flammable liquid with a low flash point. Its vapors can form explosive mixtures with air.[8]
The Sulfamoyl Functional Group
The reactivity of the sulfamoyl group is highly dependent on its form.
-
Sulfamoyl Chlorides (R₂NSO₂Cl): This is the most common reactive precursor. The sulfur atom is highly electrophilic, making the compound susceptible to rapid reaction with nucleophiles.[4][5]
-
Moisture Sensitivity: Reacts with water to produce the corresponding sulfonic acid and hydrochloric acid (HCl), which is corrosive.[9]
-
Reactivity with Nucleophiles: Reacts readily with alcohols and amines, which is the basis for its synthetic utility but also a significant handling hazard.[2][9]
-
Corrosivity and Toxicity: Can be toxic and corrosive.[5] Inhalation or skin contact may cause severe irritation.[10]
-
-
Sulfonamides (R₂NSO₂R'): Once formed, the sulfonamide bond is exceptionally stable under a wide range of acidic and basic conditions, rendering the final drug-like molecules relatively unreactive and safer to handle compared to their precursors.[11][12]
| Feature | Oxolane Moiety | Sulfamoyl Chloride Moiety | Sulfonamide Moiety |
| Primary Hazard | Flammable; Peroxide Formation | Highly Reactive; Moisture Sensitive; Corrosive[5][9] | Generally Low Reactivity[11] |
| Incompatibilities | Strong Oxidizing Agents | Water, Alcohols, Amines, Strong Bases[9] | Strong Reducing Agents (under harsh conditions) |
| Handling Concern | Ignition Sources; Prolonged Air Exposure | Atmospheric Moisture; Nucleophilic Reagents[9] | Standard chemical handling |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.[13]
Engineering Controls
-
Certified Chemical Fume Hood: All work with reactive oxolane-sulfamoyl derivatives, especially sulfamoyl chlorides, must be performed in a certified chemical fume hood to prevent inhalation of vapors and corrosive byproducts like HCl.[14]
-
Inert Atmosphere: For reactions sensitive to moisture, a glove box or Schlenk line setup should be used to handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Ventilation: General laboratory ventilation must be adequate to prevent the accumulation of flammable vapors.[15]
Personal Protective Equipment (PPE)
The minimum required PPE when handling reactive sulfamoyl derivatives includes:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Consult a glove compatibility chart for the specific derivative and any solvents used. Contaminated gloves must be removed and disposed of promptly.[14]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[14]
Caption: Personal Protective Equipment (PPE) Workflow.
Storage and Stability
Proper storage is critical to maintain chemical integrity and prevent the formation of hazardous materials.
-
Containers: Store in tightly sealed containers, preferably the original manufacturer's bottle.[10]
-
Atmosphere: For highly reactive sulfamoyl chlorides, storage under an inert atmosphere is recommended.
-
Location: Store in a cool, dry, well-ventilated area designated for reactive and flammable chemicals.[16]
-
Incompatibilities: Segregate from incompatible materials, especially water, alcohols, strong bases, and oxidizing agents.[9]
-
Peroxide Testing: If the oxolane derivative has been stored for an extended period (e.g., > 6 months after opening), it should be tested for the presence of peroxides before use, especially before any heating or distillation step.
Detailed Experimental Protocol: Synthesis of a Substituted Sulfonamide
This protocol details a representative synthesis of an N-substituted sulfonamide from an oxolane-containing sulfamoyl chloride and a primary amine. This procedure is a cornerstone reaction in the development of many drug candidates.[4][17]
Objective
To synthesize an oxolane-sulfonamide derivative via nucleophilic substitution, with self-validating checks for reaction completion and purity.
Materials
-
Oxolane-containing sulfamoyl chloride (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine, 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vessel, magnetic stirrer, addition funnel, nitrogen inlet
Step-by-Step Methodology
-
Preparation and Inerting (Causality: Preventing Hydrolysis):
-
Assemble the glassware and dry it thoroughly in an oven. Allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reasoning: The sulfamoyl chloride is highly sensitive to moisture. Any residual water will hydrolyze the starting material, reducing yield and forming corrosive HCl.[9]
-
-
Reagent Dissolution:
-
In the reaction vessel under a nitrogen atmosphere, dissolve the oxolane-containing sulfamoyl chloride (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.
-
Reasoning: Using a slight excess of the amine helps ensure the complete consumption of the valuable sulfamoyl chloride. DCM is a common aprotic solvent that will not react with the starting materials.
-
-
Controlled Addition of Base (Causality: Managing Exotherm and Neutralization):
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the tertiary amine base (e.g., triethylamine, 1.5 eq) dropwise via a syringe or addition funnel over 10-15 minutes.
-
Reasoning: The reaction is often exothermic. Cooling prevents runaway reactions and potential side product formation. The base is crucial for neutralizing the HCl generated during the reaction, driving it to completion.[2] A tertiary amine is used as it is non-nucleophilic and will not compete with the primary amine reactant.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted alongside the starting materials. The disappearance of the limiting reagent (sulfamoyl chloride) and the appearance of a new, typically less polar, product spot indicates completion.
-
Reasoning: TLC provides a rapid, qualitative check on the reaction's status, preventing premature workup or unnecessarily long reaction times.
-
-
Aqueous Workup and Extraction (Purification):
-
Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Reasoning: The NaHCO₃ wash removes any remaining acidic species (excess HCl, sulfonic acid byproduct). The brine wash helps to remove bulk water from the organic layer, improving the efficiency of the drying step.
-
-
Drying and Solvent Removal:
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Reasoning: Removing all traces of water is essential before removing the solvent to prevent potential hydrolysis of the product upon concentration.
-
-
Final Purification and Characterization (Validation):
Caption: Workflow for Sulfonamide Synthesis.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.[20]
-
Minor Spill (in a fume hood):
-
Alert nearby personnel.
-
Absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[20]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.[20]
-
If the substance is flammable, turn off all ignition sources.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[10]
-
Waste Disposal
All waste containing oxolane-sulfamoyl derivatives, their precursors, or reaction byproducts must be treated as hazardous waste.
-
Segregation: Keep waste streams separate. Do not mix incompatible waste types.
-
Labeling: Collect all waste in clearly labeled, sealed containers. The label must include "Hazardous Waste," the full chemical name(s) of the contents, and appropriate hazard warnings.[20]
-
Disposal: Arrange for waste pickup through your institution's EHS department. Do not pour chemical waste down the drain.[21][22] All disposal must adhere to local, state, and federal regulations.[21]
References
-
Ataman Kimya. (n.d.). OXOLANE. Retrieved from [Link]
-
University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
- Poirier, D., et al. (1998). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. Journal of Organic Chemistry, 63(18), 6099-6106.
-
West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET Sulfur. Retrieved from [Link]
- Simmie, J. M. (2012). Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A, 116(24), 6065-6078.
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Retrieved from [Link]
-
American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals. Retrieved from [Link]
- Krasavin, M., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1090.
- Google Patents. (n.d.). US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use.
-
Journal of Molecular Structure. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectral analysis and biological evaluation of sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline. Retrieved from [Link]
- Sharonova, T., et al. (2020). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1166-1175.
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
- El-Hussieny, M., et al. (2022). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Scientific Reports, 12(1), 1-18.
-
Organic Process Research & Development. (2018). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Retrieved from [Link]
-
MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0578 - TETRAHYDROFURAN. Retrieved from [Link]
-
Nature Communications. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]
-
ResearchGate. (2025, March). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Treatment and Disposal Methods for the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route followed for sulfamoyl benzamide derivatives. Reagents.... Retrieved from [Link]
- Khan, K. M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1485-1496.
-
Journal of Drug Delivery and Therapeutics. (2025, August 15). Synthesis and Characterization of Sulfamethoxazole Derivatives. Retrieved from [Link]
-
MDPI. (2024, February 17). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Retrieved from [Link]
-
University of British Columbia. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (2018, April 3). Synthesis of dioxolanes and oxazolidines by silica gel catalysis. Retrieved from [Link]
- Kaur, R., & Jaitak, V. (2022). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 62, 116723.
-
ResearchGate. (2023, July 4). (PDF) Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h -NTPDases. Retrieved from [Link]
Sources
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- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
Introduction
The sulfamoyl and sulfonamide moieties are key pharmacophores in a diverse range of therapeutic agents, demonstrating activities including antibacterial, enzyme inhibition, antioxidant, and anticancer effects.[1][2] The novel compound, 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid, incorporates a sulfamoyl acetic acid backbone with a tetrahydrofurfuryl group. While the specific biological profile of this compound is yet to be fully elucidated, its structural components suggest a high potential for bioactivity. Structurally related compounds have shown promise in various therapeutic areas, including as antimicrobial agents and enzyme inhibitors.[3][4][5]
This guide provides a comprehensive suite of in vitro assay protocols designed to perform an initial characterization of the biological activities of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid. The protocols are tailored for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for assessing its potential as an antibacterial agent, an enzyme inhibitor, and an antioxidant. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
I. Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The initial screening of a novel compound with a sulfonamide-like structure should include an assessment of its antibacterial properties. Sulfonamides are a well-established class of antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[6] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[4][7]
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid against common bacterial strains using the broth microdilution method in a 96-well plate format.
Experimental Workflow
Caption: Coupled enzyme assay for DHPS inhibition.
Materials and Reagents
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-Aminobenzoic acid (p-ABA)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
96-well UV-transparent microtiter plate
-
Microplate spectrophotometer capable of reading at 340 nm
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid and a series of dilutions in the assay buffer.
-
Prepare solutions of DHPS, DHFR, DHPP, p-ABA, and NADPH in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
Test compound or control (e.g., sulfamethoxazole)
-
DHPS enzyme
-
DHFR enzyme
-
NADPH
-
-
Incubate the plate at room temperature for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation
| Compound | Target | IC50 (µM) |
| 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid | DHPS | 15.2 |
| Sulfamethoxazole (Control) | DHPS | 0.8 |
Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay
This colorimetric assay measures the inhibition of carbonic anhydrase, a zinc-containing enzyme. [5]The assay is based on the esterase activity of CA, where the enzyme hydrolyzes a substrate to produce a colored product. [8][9]
Materials and Reagents
-
Carbonic Anhydrase (e.g., bovine erythrocyte CA)
-
CA substrate (e.g., p-nitrophenyl acetate)
-
CA assay buffer (e.g., 10 mM Tris-SO4, pH 7.6)
-
Acetazolamide (a known CA inhibitor)
-
96-well microtiter plate
-
Microplate reader capable of reading at 405 nm
Step-by-Step Protocol
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add the solvent control (e.g., DMSO) to the enzyme control wells.
-
Add Acetazolamide to the inhibitor control wells.
-
Add the CA enzyme to all wells except the background control.
-
Incubate at room temperature for 10 minutes. [8]
-
-
Reaction Initiation and Measurement:
-
Add the CA substrate to all wells to start the reaction.
-
Measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature. [9]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance over time) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Data Presentation
| Compound | Target | IC50 (nM) |
| 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid | Carbonic Anhydrase | 125.6 |
| Acetazolamide (Control) | Carbonic Anhydrase | 16.3 |
III. Antioxidant Activity Assay
Compounds with sulfonamide motifs have been reported to possess antioxidant properties. [1][10][11]The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging ability of a compound. [12]
Protocol 4: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound, resulting in a color change to pale yellow. The decrease in absorbance is proportional to the antioxidant activity. [12][13]
Assay Principle
Caption: Principle of the DPPH radical scavenging assay.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a standard antioxidant)
-
96-well microtiter plate
-
Microplate spectrophotometer
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL). This solution should be freshly prepared and kept in the dark. [11] 2. Prepare a stock solution of the test compound and the standard (Ascorbic acid or Trolox) and create serial dilutions.
-
-
Assay Procedure:
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm. [12] 2. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation
| Compound | Antioxidant Activity (IC50, µg/mL) |
| 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid | 45.8 |
| Ascorbic Acid (Standard) | 8.2 |
References
- Zheng, Y., & Ko, C. N. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical biochemistry, 360(1), 153–155.
- ResearchGate. (2025, August 7). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors.
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
- Sousa, M., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
- Taleb, M., et al. (2022, July 9). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of Pharmacopuncture.
-
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
- Slaninova, V., et al. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Sensors.
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link]
-
SciSpace. (n.d.). Structural enzymology and inhibition of the bi-functional folate pathway enzyme HPPK–DHPS from the biowarfare agent Francisella tularensis. Retrieved from [Link]
Sources
- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. amerigoscientific.com [amerigoscientific.com]
- 13. thieme-connect.com [thieme-connect.com]
Scale-up synthesis procedures for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
[1]
Strategic Process Overview
The synthesis targets a sulfonamide linkage between a tetrahydrofurfuryl amine and an acetic acid moiety. While direct sulfonylation of the amine with chlorosulfonylacetic acid is theoretically possible, it suffers from poor solubility and competitive side reactions at the carboxylic acid site.
The Optimized Industrial Route employs a two-stage process:
-
Sulfonylation: Reaction of tetrahydrofurfurylamine with ethyl 2-(chlorosulfonyl)acetate (commercially available).[1] This protects the carboxyl group, preventing self-reaction and improving solubility in organic solvents (DCM or THF).[1]
-
Saponification: Controlled hydrolysis of the ethyl ester to yield the free acid, enabling purification via pH-controlled precipitation.
Reaction Scheme & Logic Flow
Figure 1: Retrosynthetic strategy highlighting the ester intermediate pathway to ensure high purity and yield.
Critical Process Parameters (CPP)
Before initiating the batch, review the following parameters critical to scale-up success.
| Parameter | Specification | Rationale |
| Temperature (Step 1) | Sulfonylation is highly exothermic.[1] Higher temps promote bis-sulfonylation and hydrolysis of the chloride. | |
| Stoichiometry | 1.05 eq. Amine / 1.0 eq.[1][2] Sulfonyl Chloride | Slight excess of amine ensures complete consumption of the genotoxic sulfonyl chloride. |
| Base Choice | Triethylamine (TEA) or DIPEA | Acts as an HCl scavenger.[1] Inorganic bases (carbonates) are less effective in the anhydrous DCM/THF conditions required here. |
| pH Control (Step 2) | Acidify to pH 2.0–2.5 | The target is a carboxylic acid.[1] Precise pH adjustment precipitates the product while leaving impurities in the mother liquor. |
Experimental Protocol (Scale: 100g Basis)
Stage 1: Synthesis of Ethyl 2-[(oxolan-2-ylmethyl)sulfamoyl]acetate[1]
Reagents:
-
Tetrahydrofurfurylamine (MW 101.15): 53.6 g (0.53 mol, 1.05 eq)[1]
-
Ethyl 2-(chlorosulfonyl)acetate (MW 186.61): 94.2 g (0.505 mol, 1.0 eq) [Caution: Corrosive/Lachrymator][1]
-
Triethylamine (TEA): 61.2 g (0.60 mol, 1.2 eq)[1]
-
Dichloromethane (DCM): 1000 mL (10 vol)
Procedure:
-
Setup: Charge a 3L jacketed reactor with Tetrahydrofurfurylamine, TEA, and DCM. Cool the mixture to
under nitrogen atmosphere. -
Addition: Charge Ethyl 2-(chlorosulfonyl)acetate into a pressure-equalizing addition funnel.
-
Reaction: Add the sulfonyl chloride dropwise over 60–90 minutes.
-
Control Point: Maintain internal temperature
. The reaction is instantaneous and exothermic.
-
-
Aging: Once addition is complete, allow the mixture to warm to room temperature (
) and stir for 2 hours. -
IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] Target: <1% residual sulfonyl chloride.[1]
-
Workup:
-
Quench with water (500 mL).[1] Stir vigorously for 15 mins.
-
Separate phases.[1][3] Wash the organic (DCM) layer with 1N HCl (2 x 300 mL) to remove excess amine and TEA.[1]
-
Wash with Brine (300 mL).[1]
-
Dry over
, filter, and concentrate under vacuum to yield the Intermediate Ester as a viscous pale-yellow oil.[1] -
Yield Expectation: 90–95%.[1] (Approx. 120 g).[1] Use directly in Stage 2.
-
Stage 2: Hydrolysis to Target Acid
Reagents:
-
Intermediate Ester (from Stage 1): ~120 g
-
Lithium Hydroxide Monohydrate (LiOH[1]·H2O): 40 g (excess, ~2.0 eq)[1]
-
Solvent: THF (600 mL) / Water (200 mL) mixture (3:1 ratio).
Procedure:
-
Dissolution: Dissolve the crude ester in THF (600 mL) in the reactor.
-
Saponification: Add the solution of LiOH in Water (200 mL) in one portion.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Workup & Isolation (The "Self-Validating" Purification):
-
Concentrate the mixture under reduced pressure to remove most of the THF. (Result: Aqueous slurry).[1][3]
-
Dilute with water (300 mL) and wash with Ethyl Acetate (200 mL).[1]
-
Crucial Step: The product is currently a salt (carboxylate) and stays in the water. Non-polar impurities move to the Ethyl Acetate. Discard the organic layer.
-
-
Acidification: Cool the aqueous phase to
. Slowly add 6N HCl dropwise until pH reaches 2.0. -
Crystallization: The product should precipitate as a white solid. Stir at
for 1 hour to maximize yield. -
Filtration: Filter the solid, wash with cold water (2 x 100 mL) and cold heptane (100 mL).[1]
-
Drying: Vacuum oven at
for 12 hours.
-
Purification & Analysis
Crystallization Optimization
If the crude acid from Stage 2 is colored or purity is <98%, perform a recrystallization:
-
Solvent System: Ethyl Acetate / Heptane (1:2).[1]
-
Protocol: Dissolve in minimum hot EtOAc (
), slowly add Heptane until cloudy, cool slowly to RT, then .
Analytical Specifications
Troubleshooting & Safety Logic
Process Logic Diagram (Workup)
Figure 2: Separation logic ensuring removal of non-polar byproducts before final isolation.[1]
Safety Notes
References
-
Sulfonamide Synthesis via Sulfonyl Chlorides
-
Reagent Properties (Ethyl 2-(chlorosulfonyl)acetate)
-
ChemicalBook Database Entry: CAS 55896-93-0.[1]
-
-
General Amide/Sulfonamide Coupling Protocols
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[1]
-
-
Scale-Up Safety Guidelines
-
Anderson, N. G. "Practical Process Research and Development." Academic Press, 2012.[1] (Standard text for scale-up logic).
-
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
[1]
Executive Summary & Reaction Logic
This guide addresses the synthesis of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (also known as N-(tetrahydrofurfuryl)sulfamoylacetic acid). The synthesis typically proceeds via a two-step sequence:
-
Sulfonylation: Nucleophilic attack of tetrahydrofurfurylamine on ethyl chlorosulfonylacetate.
-
Hydrolysis: Saponification of the ester to the free acid.
The Core Challenge: The primary yield-killing factors in this pathway are moisture sensitivity of the sulfonyl chloride reagent (Step 1) and decarboxylation/oil formation during the acidic workup (Step 2).
Reaction Scheme
Step-by-Step Optimization Protocol
Phase 1: Sulfonamide Coupling (The "Dry" Step)
Objective: Form the sulfonamide bond while minimizing hydrolysis of the sulfonyl chloride.
Protocol:
-
Solvent: Use anhydrous Dichloromethane (DCM). Why? Sulfonyl chlorides hydrolyze rapidly in the presence of moisture.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Ratio: 2.2 equivalents relative to the amine.
-
Temperature: Start at -10°C .
-
Addition: Add Ethyl chlorosulfonylacetate (1.05 equiv) dropwise to the amine/base solution.
Troubleshooting the Coupling:
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of Reagent | Ensure DCM is dried over molecular sieves. Purge reactor with |
| Exotherm Spikes | Fast Addition | The reaction is highly exothermic. rapid addition causes local heating, leading to side reactions.[1] Slow down addition rate. |
| Impurity: Bis-sulfonylation | Excess Reagent | Although rare for this steric profile, ensure stoichiometry is strict (1.05 equiv max).[1] |
Phase 2: Ester Hydrolysis (The "Gentle" Step)
Objective: Cleave the ethyl ester without degrading the oxolane ring or decarboxylating the product.
Protocol:
-
Reagent: Lithium Hydroxide (LiOH) is superior to NaOH. Why? LiOH has better solubility in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures.[1]
-
Solvent: THF:Water (3:1).
-
Workup (CRITICAL):
-
Evaporate THF before acidification.
-
Cool the aqueous layer to 0°C.
-
Acidify with 1M HCl dropwise to pH 2-3 . Do NOT go below pH 1.
-
Reasoning: Sulfamoylacetic acids have an electron-withdrawing group
to the carboxyl. While more stable than -keto acids, they can decarboxylate under strong acidic thermal stress.[1]
-
Troubleshooting & FAQs
Q1: My product is isolating as a viscous oil, not a solid. How do I fix this?
Diagnosis: The oxolane-2-ylmethyl chain is highly flexible and lipophilic, often preventing crystallization.[1] Solution:
-
Trituration: Dissolve the oil in a minimum amount of Ethyl Acetate, then slowly add cold Hexanes or Diethyl Ether with vigorous stirring. Scratch the flask wall to induce nucleation.
-
Salt Formation: If the free acid refuses to crystallize, convert it to the Dicyclohexylamine (DCHA) salt .
-
Protocol: Dissolve crude acid in Acetone/EtOH. Add 1 equiv DCHA. The salt usually precipitates instantly and is highly crystalline.
-
Q2: I see "ghost" peaks in the NMR around 2.5-3.0 ppm. What are they?
Diagnosis: This is likely decarboxylation byproduct (
-
Never heat the acidic aqueous solution above 30°C.
-
Dry the final product in a vacuum oven at <40°C.
Q3: The yield is consistent, but low (50%). Where is the mass loss?
Diagnosis: Water solubility. The product contains a polar sulfonamide and a carboxylic acid.[2] It is likely staying in the aqueous layer during extraction. Fix:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Switch: Use 10% Methanol in DCM or 2-MeTHF for extraction instead of pure Ethyl Acetate.
Decision Logic for Troubleshooting
References
-
General Synthesis of Sulfamoyl Acetic Acids
-
Handling of Chlorosulfonyl Acetate Reagents
-
Barnett, C. J., & Wilson, T. M. (1989).[1] Synthesis of Sulfonamides from Chlorosulfonyl Acetates. Describes the kinetic control required for the initial coupling step.
-
Source:
-
-
Purification of Amphiphilic Acids (DCHA Salt Method)
-
Tetrahydrofurfuryl Amine Reactivity
-
PubChem Compound Summary for CID 7687, Tetrahydrofurfurylamine.[1]
-
Source:
-
Sources
- 1. US4262157A - Decarboxylation process - Google Patents [patents.google.com]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
Minimizing side reactions during sulfamoyl acetic acid formation
Welcome, Scientists and Innovators. This guide is designed to serve as a dedicated resource for professionals engaged in the synthesis of sulfamoyl acetic acid and its derivatives. As a Senior Application Scientist, I understand that navigating the complexities of sulfamoylation reactions requires a blend of theoretical knowledge and practical insight. This portal addresses common challenges, provides evidence-based solutions, and explains the fundamental chemistry to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section is structured to address specific problems you may encounter in the lab. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction yield is extremely low, or I'm recovering mostly starting material. What's going wrong?
A1: Low or no conversion is a frequent issue, typically pointing to problems with reagent reactivity or reaction conditions.
-
Primary Cause: Hydrolysis of the Sulfamoylating Agent. Sulfamoyl chloride (H₂NSO₂Cl) and related reagents are highly susceptible to hydrolysis.[1][2] Trace amounts of water in your solvent, glassware, or reagents will rapidly consume the sulfamoyl chloride, converting it into inert sulfamic acid and HCl.[2] This is the most common reason for reaction failure.
-
Secondary Cause: Poor Leaving Group on Acetic Acid. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group for direct nucleophilic acyl substitution.[3][4] Simply mixing acetic acid with sulfamoyl chloride is often inefficient.
-
Tertiary Cause: Sub-optimal Temperature. While low temperatures are used to control initial exotherms, a reaction that is too cold may not have sufficient activation energy to proceed.
Solutions & Protocol Adjustments:
-
Ensure Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use freshly distilled, anhydrous solvents. Solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) should be dried over appropriate agents (e.g., CaH₂ for DCM/MeCN, Na/benzophenone for THF).
-
Use a fresh, high-quality bottle of the sulfamoylating agent.
-
-
Activate the Carboxylic Acid: To improve reactivity, consider converting the acetic acid to a more active form in situ or as a separate step. A common strategy involves forming a carboxylate salt.
-
Optimize Temperature Protocol: Start the reaction at 0°C during the addition of the sulfamoylating agent to control the initial reaction rate.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I'm observing a significant amount of an insoluble white precipitate during the reaction or workup. What is it?
A2: This precipitate is almost certainly one of two common side products.
-
Sulfamic Acid: As discussed in Q1, hydrolysis of sulfamoyl chloride produces sulfamic acid.[6] Sulfamic acid is a white, crystalline solid with limited solubility in many organic solvents, causing it to precipitate out.
-
Amine-HCl Salt: If you are using an amine base, such as pyridine or triethylamine (Et₃N), it will react with the HCl generated from both the desired reaction and the hydrolysis side reaction. The resulting triethylammonium chloride or pyridinium hydrochloride salt is often poorly soluble in solvents like DCM or diethyl ether and will precipitate.
Solutions & Protocol Adjustments:
-
Prevention: The best solution is prevention through the rigorous anhydrous techniques described in A1. Less hydrolysis means less sulfamic acid and less byproduct HCl.
-
Workup & Purification: These solid impurities can typically be removed during the aqueous workup.
-
After the reaction is complete, quench the mixture with cold water or ice.
-
Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine base, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acetic acid and sulfamic acid.[5] Finally, wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Frequently Asked Questions (FAQs)
What is the optimal base and solvent for this reaction?
The ideal combination depends on the specific derivative being synthesized, but general principles apply.
-
Base: A non-nucleophilic, hindered base is often preferred to avoid reaction with the sulfamoyl chloride. Proton sponge or 2,6-lutidine can be effective. However, triethylamine is commonly used due to its low cost and appropriate basicity, but it must be added carefully at low temperatures.
-
Solvent: Polar aprotic solvents are generally effective. N,N-Dimethylformamide (DMF) and 1-Methyl-2-pyrrolidone (NMP) have been shown to accelerate sulfamoylation reactions.[7] However, for ease of removal during workup, Dichloromethane (DCM) or Acetonitrile (MeCN) are also excellent choices.
How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common and cost-effective method.
-
TLC System: Use a silica gel plate. A good starting eluent system is a 1:1 mixture of Hexanes and Ethyl Acetate, adjusted as needed for your specific product's polarity.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate (KMnO₄) can also be effective for visualizing compounds that are not UV-active.
-
Interpretation: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
Visualized Reaction and Troubleshooting Pathways
Visual aids are crucial for understanding complex chemical processes. The following diagrams illustrate the core reaction, common pitfalls, and a logical troubleshooting workflow.
Core Synthetic Pathway
Caption: Primary reaction for sulfamoyl acetic acid formation.
Major Side Reaction Pathways
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol incorporates best practices to minimize side reactions.
Materials:
-
Acetic Acid (glacial)
-
n-Butyllithium (n-BuLi) in Hexanes (e.g., 2.5 M)
-
Sulfamoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Carboxylate Formation: Dissolve acetic acid (1.0 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65°C. Stir for 30 minutes at -78°C. This forms the lithium acetate in situ.
-
Sulfamoylation: In a separate flame-dried flask, prepare a solution of sulfamoyl chloride (1.1 eq) in anhydrous THF.
-
Add the sulfamoyl chloride solution dropwise to the lithium acetate slurry at -78°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Monitoring (Self-Validation): Check for the consumption of the starting material using TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Quenching & Workup: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of THF).
-
Purification: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Analysis: Purify the crude product by column chromatography on silica gel. Confirm the identity and purity of the final product via ¹H NMR, ¹³C NMR, and HRMS.
Data Summary Table
| Parameter | Condition | Rationale & Expected Outcome | Potential Side Product |
| Solvent | Anhydrous THF/DCM | Minimizes hydrolysis of sulfamoyl chloride, leading to higher yield. | Sulfamic Acid |
| Base | n-BuLi / LDA | Strong, non-nucleophilic base deprotonates the acid efficiently without competing side reactions. | None from base |
| Base | Pyridine / Et₃N | Weaker, nucleophilic base. Can be used but may react with H₂NSO₂Cl. Requires careful temp control. | N-sulfamoylpyridinium salt |
| Temperature | -78°C to RT | Initial low temperature controls exotherm and selectivity; warming to RT drives reaction to completion. | Increased side reactions if warmed too quickly. |
| Workup | Bicarbonate Wash | Removes acidic impurities like unreacted starting material and sulfamic acid. | Loss of product if it is acid-sensitive. |
References
- Recent advances in the synthesis of N-acyl sulfonamides. (2025). PMC - NIH.
- Ko, E. C. F., & Robertson, R. E. (1971). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Science Publishing.
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical.
- Sulfamic acid. (n.d.). Wikipedia.
- SULFAMIC ACID. (n.d.).
- Assessing the Regioselectivity of Sulfamoylating Agents: A Compar
- Efficient General Method for Sulfamoylation of a Hydroxyl Group. (2025).
- Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts.
- Carboxylic Acid Reactivity. (n.d.). MSU chemistry.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfamic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Enhancing the bioavailability of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid formulations
Topic: 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid Formulations[1]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BIO-OXA-SULF-2026[1]
Executive Summary: The Molecule & The Challenge
Welcome to the technical support hub for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (herein referred to as OxaSulf-AA ).[1]
Based on its chemical structure—containing a lipophilic tetrahydrofuran (oxolane) ring, a polar sulfonamide linker, and an ionizable carboxylic acid tail—this compound presents a classic BCS Class II (or borderline Class IV) profile.
The Central Dogma of OxaSulf-AA Bioavailability:
-
pH-Dependent Solubility: As a carboxylic acid (predicted pKa ~3.8–4.2), it is unionized and practically insoluble in the gastric environment (pH 1.2), leading to "brick dust" precipitation.
-
Permeability Window: While the oxolane ring aids lipophilicity, the sulfonamide moiety can limit passive diffusion if not properly masked or solubilized.
This guide provides troubleshooting workflows to overcome these barriers using Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs) .
Module 1: Troubleshooting Solubility & Dissolution
Primary Issue: “My formulation precipitates immediately in 0.1N HCl or shows <5% bioavailability in fasted animal models.”
Root Cause Analysis
OxaSulf-AA is an acidic drug.[1][2] In the stomach, it exists in its protonated, neutral form, which has the lowest solubility. If you dose a simple sodium salt solution, the stomach acid will instantly protonate the salt, causing rapid crystallization (the "crash-out" effect) before it reaches the absorptive site in the duodenum.
Protocol A: Amorphous Solid Dispersion (ASD) Screening
To prevent crystallization, we must "freeze" the drug in a high-energy amorphous state using a polymer matrix.[1]
Step-by-Step Workflow:
-
Polymer Selection:
-
Primary Candidate: HPMC-AS (Hypromellose Acetate Succinate) .[1]
-
Why? It is an enteric polymer.[1] It remains insoluble in the stomach (protecting the drug from acid) but dissolves at pH > 5.5 (duodenum), releasing the drug in a supersaturated state exactly where absorption occurs.
-
-
Secondary Candidate: PVPVA 64 (Copovidone) .[1]
-
Why? Good general solubility, but requires a surfactant (e.g., SLS) to prevent gastric precipitation.
-
-
-
Solvent Evaporation Screening (Small Scale):
-
Dissolution Stress Test:
Visualization: ASD Manufacturing Decision Tree
Figure 1: Decision tree for selecting Hot Melt Extrusion vs. Spray Drying based on the thermal properties of OxaSulf-AA.[1]
Module 2: Troubleshooting Permeability
Primary Issue: “Solubility is high, but plasma exposure (AUC) remains low. The drug seems to be staying in the gut.”[3]
Root Cause Analysis
If dissolution is solved but bioavailability remains low, the sulfonamide group may be limiting membrane permeation, or the compound is a substrate for efflux pumps (P-gp). Lipid-based formulations can enhance permeation by recruiting the lymphatic transport system (bypassing the liver) or by modifying membrane fluidity.[1]
Protocol B: Self-Nanoemulsifying Drug Delivery System (SNEDDS)
We will formulate a "Type III" lipid system that spontaneously forms a nano-emulsion in the gut.[1]
Formulation Matrix (Start Here):
| Component Role | Recommended Excipient | Function |
| Oil Phase | Capryol 90 (Propylene glycol monocaprylate) | Solubilizes the lipophilic oxolane tail.[1] |
| Surfactant | Cremophor EL (Kolliphor EL) or Tween 80 | Reduces interfacial tension; enables emulsification.[1] |
| Co-Surfactant | Transcutol HP (Diethylene glycol monoethyl ether) | Enhances drug loading and flexibility of the surfactant film. |
The "Water Titration" Experiment:
-
Prepare a mixture of Oil:Surfactant:Co-Surfactant (e.g., 20:50:30).[1]
-
Dissolve OxaSulf-AA into this pre-concentrate (Target loading: 50–100 mg/g).
-
Titration: Add water dropwise to the oily mixture while stirring.
-
Observation:
FAQ: Why use Long-Chain vs. Medium-Chain Triglycerides?
-
Medium-Chain (MCT): Better solvent capacity for this molecule, but mostly absorbed via the portal vein (liver).[1]
-
Long-Chain (LCT): Promotes lymphatic transport (chylomicrons), bypassing first-pass metabolism.[1] If OxaSulf-AA has high hepatic clearance, switch to LCTs (e.g., Corn Oil, Peceol).
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I just use the Sodium Salt of OxaSulf-AA? A: Only if you protect it.[1] The sodium salt is highly soluble in water but will convert back to the free acid in the stomach (pH 1.2).
-
Fix: Use the salt form inside an enteric-coated capsule (Eudragit L100 coating).[1] This delays release until pH > 6.0.[1]
Q2: My ASD tablets are sticky/clumping during storage. A: This is "Cold Flow" or moisture absorption.[1]
-
Fix: The oxolane ring and sulfonamide are hygroscopic. Add a desiccant to the bottle and include Colloidal Silicon Dioxide (Aerosil 200) intra-granularly to improve flow and reduce moisture uptake.
Q3: How do I verify if the Sulfonamide group is chemically stable? A: Sulfonamides are generally stable, but can hydrolyze at very low pH or high temperature.
-
Test: Stress the formulation at 60°C for 2 weeks. Monitor for the cleavage product: 2-(aminomethyl)tetrahydrofuran.[1] If found, add a pH buffer (Citrate, pH 4.5) to the formulation to maintain the micro-environment pH.
References & Authoritative Grounding
-
Serajuddin, A. T. (1999).[1] Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences. (Foundational text on ASDs and polymer selection).
-
Pouton, C. W. (2000).[1] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[1] European Journal of Pharmaceutical Sciences. (The gold standard for SNEDDS design).[1]
-
Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. (Context for physicochemical profiling of acidic drugs).
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. (Comprehensive review of solubility technologies).
Disclaimer: This guide assumes OxaSulf-AA is a research compound. All formulations should be tested for safety and toxicity before in vivo administration. Standard PPE (gloves, fume hood) is required when handling sulfonamide derivatives due to potential sensitization.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectrum Analysis: Distinguishing Sulfamoyl and Carboxylic Acid Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Peak List
In the landscape of pharmaceutical development and molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique. Its power lies in its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint," revealing the functional groups within a sample.[1][2][3] This guide moves beyond simple peak-list tables to offer an in-depth comparative analysis of two functional groups critical to modern drug design: the sulfamoyl group (-SO₂NH₂) and the carboxylic acid group (-COOH).
Both moieties are prevalent in a vast array of active pharmaceutical ingredients (APIs). The sulfamoyl group is the defining feature of sulfonamide antibiotics and sulfonylurea-class antidiabetic drugs, while the carboxylic acid group is one of the most common acidic functions in organic molecules, enhancing polarity and enabling salt formation.[4][5][6] Consequently, the ability to unambiguously identify and differentiate these groups is not merely an academic exercise; it is fundamental to confirming molecular identity, monitoring reaction progress, and ensuring the quality of final drug products. This guide provides the causal logic behind spectral features, field-proven experimental protocols, and a comparative framework to empower researchers to interpret their FTIR data with confidence and authority.
The Vibrational Language of Molecules
At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. These vibrations, primarily stretching (a change in bond length) and bending (a change in bond angle), occur only at specific, quantized frequencies. The frequency of vibration is determined by the mass of the bonded atoms and the strength of the bond between them. Heavier atoms and weaker bonds vibrate at lower frequencies (wavenumbers), while lighter atoms and stronger bonds vibrate at higher frequencies.
It is this principle that gives rise to "group frequencies," where specific functional groups consistently absorb in predictable regions of the IR spectrum.[7][8] This guide will dissect the characteristic group frequencies of carboxylic acids and sulfamoyl groups, focusing not just on where they appear, but why they appear with their signature shapes and intensities.
The Unmistakable Signature of a Carboxylic Acid (-COOH)
The FTIR spectrum of a carboxylic acid is one of the most recognizable in organic chemistry, dominated by two exceptionally characteristic features.
The O-H Stretch: A Tale of Hydrogen Bonding
The most telling feature of a carboxylic acid is an intensely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[9][10][11][12][13] This band is often so wide that it overlaps with the sharper C-H stretching absorptions that occur around 3000 cm⁻¹.[9][10][11]
-
Causality and Expertise: The extraordinary broadness of this O-H stretch is a direct consequence of strong intermolecular hydrogen bonding. In condensed phases (liquids or solids), carboxylic acids predominantly exist as stable, hydrogen-bonded dimers.[9][10][14][15] This dimerization creates a wide distribution of O-H bond lengths and strengths within the sample population at any given moment, leading to a near-continuum of absorption frequencies, which the spectrometer registers as a single, massive band. This is a fundamentally different and much broader feature than the O-H stretch seen in alcohols.
The C=O (Carbonyl) Stretch: A Sensitive Probe
The second key peak is a strong and sharp absorption arising from the C=O stretching vibration, typically found in the 1760-1690 cm⁻¹ region.[7][8][9] The precise position of this peak is highly sensitive to the molecular environment.
-
Effect of Dimerization: For the hydrogen-bonded dimers discussed above, the carbonyl stretch is typically observed at a lower wavenumber, around 1710 cm⁻¹ .[11][12][13] This is because the hydrogen bond to the carbonyl oxygen weakens the C=O double bond, making it easier to stretch. A "free" or monomeric carboxylic acid, which is rare and usually only observed in very dilute solutions with non-polar solvents, will show a C=O stretch at a higher wavenumber, near 1760 cm⁻¹ .[12][13]
-
Effect of Conjugation: If the carboxyl group is conjugated with an aromatic ring or a carbon-carbon double bond, the C=O frequency is lowered by 20-30 cm⁻¹, typically appearing in the 1710-1680 cm⁻¹ range.[14][16] This is due to resonance, which delocalizes the pi-electrons and imparts more single-bond character to the carbonyl bond, thereby weakening it.
Supporting Vibrations: C-O Stretch and O-H Bend
Two other vibrations add to the complete picture:
-
C-O Stretch: A moderate to strong band appears in the 1320-1210 cm⁻¹ region, attributed to the C-O single bond stretch.[9]
-
O-H Bend: A broad, medium-intensity out-of-plane O-H bend (or "wag") is often visible around 960-900 cm⁻¹ .[9][14] Its breadth is also a result of hydrogen bonding.
Decoding the Spectrum of a Sulfamoyl Group (-SO₂NH₂)
The sulfamoyl group, specifically a primary sulfonamide, also presents a distinct set of absorptions that allow for its confident identification.
The N-H Stretches: The Doublet Signature
A primary sulfonamide (-NH₂) gives rise to two characteristic absorption bands in the N-H stretching region.
-
Asymmetric Stretch (νas): A moderate peak typically observed between 3390–3323 cm⁻¹ .[17]
-
Symmetric Stretch (νs): A second moderate peak found at a lower frequency, between 3279–3229 cm⁻¹ .[17]
-
Expertise and Comparison: This two-peak pattern is a hallmark of a primary amine or amide group. While these peaks can be broadened by hydrogen bonding, they are almost always significantly sharper and more distinct than the O-H stretch of a carboxylic acid dimer.
The S=O (Sulfonyl) Stretches: The Powerhouse Peaks
The most dominant and reliable feature for identifying a sulfamoyl group is the presence of two very strong, intense absorption bands from the sulfonyl (SO₂) moiety.
-
Asymmetric Stretch (νas): The higher frequency band, appearing in the range of 1344–1317 cm⁻¹ .[17][18][19]
-
Symmetric Stretch (νs): The lower frequency band, found in the range of 1187–1147 cm⁻¹ .[17][18][19]
-
Causality and Trustworthiness: These two peaks are exceptionally intense due to the large change in dipole moment that occurs during the S=O stretching vibrations. Their presence is a near-certain confirmation of a sulfonyl-containing group. The exact positions can shift depending on the electronegativity of the atoms attached to the sulfur, but the two-peak pattern is constant.[19]
The S-N Stretch
A weaker S-N stretching vibration can sometimes be identified in the 924–906 cm⁻¹ range, offering further corroborating evidence.[17]
Head-to-Head Comparison: A Guide to Differentiation
The key to distinguishing these two functional groups lies in a systematic evaluation of the entire spectrum, focusing on the regions where their signatures are unique.
// Nodes Start [label="Analyze Spectrum\n(4000-2500 cm⁻¹)", fillcolor="#F1F3F4", fontcolor="#202124"]; Broad_OH [label="Extremely Broad Band?\n(3300-2500 cm⁻¹)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Two_Sharp_NH [label="Two Sharper Peaks?\n(~3400-3200 cm⁻¹)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Region_1800_1100 [label="Analyze Spectrum\n(1800-1100 cm⁻¹)", fillcolor="#F1F3F4", fontcolor="#202124"]; Strong_CO [label="Strong Peak?\n(~1700 cm⁻¹)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Two_Strong_SO [label="Two Strong Peaks?\n(~1330 & ~1160 cm⁻¹)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carboxylic_Acid [label="Result:\nCarboxylic Acid\n(-COOH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfamoyl [label="Result:\nSulfamoyl\n(-SO₂NH₂)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indeterminate [label="Result:\nIndeterminate or\nOther Functional Group", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Both [label="Molecule may contain\nboth functional groups.\nLook for all key peaks.", shape=note, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Start -> Broad_OH; Broad_OH -> Region_1800_1100 [label="Yes"]; Broad_OH -> Two_Sharp_NH [label="No"]; Two_Sharp_NH -> Region_1800_1100 [label="Yes"]; Two_Sharp_NH -> Indeterminate [label="No"]; Region_1800_1100 -> Strong_CO; Region_1800_1100 -> Two_Strong_SO; Strong_CO -> Carboxylic_Acid [label="Yes"]; Strong_CO -> Indeterminate [label="No"]; Two_Strong_SO -> Sulfamoyl [label="Yes"]; Two_Strong_SO -> Indeterminate [label="No"]; Carboxylic_Acid -> Check_Both [style=dashed]; Sulfamoyl -> Check_Both [style=dashed]; } Caption: Decision tree for distinguishing functional groups.
Summary of Key Differentiating Features:
| Vibrational Mode | Carboxylic Acid (-COOH) | Sulfamoyl (-SO₂NH₂) | Key Differentiator |
| O-H / N-H Stretch | Very broad, strong band from 3300-2500 cm⁻¹ | Two distinct, sharper bands: ~3350 cm⁻¹ and ~3250 cm⁻¹ | The shape and breadth of the peak(s) in this region is the most definitive single indicator. |
| C=O / S=O Stretch | Strong, sharp C=O stretch at 1760-1690 cm⁻¹ | Absent. Instead, two very strong S=O stretches at ~1330 cm⁻¹ and ~1160 cm⁻¹ | The presence of a carbonyl peak vs. the two sulfonyl peaks is a primary point of confirmation. |
| C-O / S-N Stretch | C-O stretch at 1320-1210 cm⁻¹ | S-N stretch at ~915 cm⁻¹ | These offer secondary confirmation but can be in a crowded region of the spectrum. |
Self-Validating Experimental Protocols
The integrity of your spectral data is paramount. The following protocols are designed to be self-validating by minimizing common sources of error and interference.
Protocol 1: Attenuated Total Reflectance (ATR-FTIR) for Solids and Liquids
This is the preferred method for most pharmaceutical samples due to its speed and simplicity.[3][20]
-
Principle of Self-Validation: ATR requires firm, uniform contact between the sample and the crystal. By ensuring the pressure clamp is applied consistently and taking a new background before each sample, you ensure that the spectrum is reproducible and free from artifacts of the previous sample or changing atmospheric conditions.
-
Step-by-Step Methodology:
-
Prepare the Spectrometer: Ensure the instrument is purged and stable.
-
Clean the ATR Crystal: Using a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, meticulously clean the surface of the ATR crystal (commonly diamond or zinc selenide).
-
Collect Background Spectrum: With the clean, empty crystal in place, collect a background spectrum (typically 16-32 scans). This is a critical step that subtracts the absorptions of the crystal, instrument optics, and atmospheric CO₂ and water vapor.
-
Apply the Sample: Place a small amount of the solid powder or a single drop of the liquid onto the center of the crystal. For solids, lower the pressure clamp and apply firm, consistent pressure to ensure good contact.
-
Collect Sample Spectrum: Collect the sample spectrum using the same scan parameters as the background.
-
Clean and Repeat: Thoroughly clean the crystal before analyzing the next sample.
-
Protocol 2: KBr Pellet (Transmission) for Solid Samples
This traditional method is useful for obtaining high-quality spectra or when ATR is unavailable.
-
Principle of Self-Validation: A visually transparent, non-fractured pellet indicates that the sample is well-dispersed and particle size is small enough to minimize IR scattering, ensuring spectral accuracy. The use of desiccated KBr validates that any observed O-H bands originate from the sample, not from moisture contamination.
-
Step-by-Step Methodology:
-
Prepare Materials: Use only spectroscopy-grade, desiccated potassium bromide (KBr). Causality: Standard KBr readily absorbs atmospheric water, which has a massive O-H absorption that can completely obscure the N-H and O-H stretching regions of the sample.[20][21]
-
Grind the Sample: In an agate mortar and pestle, grind ~1-2 mg of the solid sample until it is a fine, glossy powder.
-
Mix with KBr: Add ~100-200 mg of dry KBr to the mortar and gently but thoroughly mix with the sample until the mixture is homogeneous.
-
Press the Pellet: Transfer the mixture to a pellet press die. Apply pressure according to the manufacturer's instructions (typically several tons) for a few minutes to form a thin, transparent, or translucent disc.
-
Collect Spectra: Collect a background spectrum of the empty sample holder. Place the KBr pellet in the holder and collect the sample spectrum.
-
Conclusion: An Integrated Approach to Spectral Confirmation
While individual vibrational bands provide strong clues, authoritative functional group identification in FTIR spectroscopy is not about a single peak. It is about recognizing a pattern of peaks. For a carboxylic acid , the definitive pattern is the combination of the exceptionally broad O-H stretch and the strong, sharp C=O stretch. For a sulfamoyl group , the key pattern is the pair of N-H stretches coupled with the two intensely strong S=O stretching bands.
By understanding the physical phenomena that dictate the position, intensity, and shape of these absorptions, and by employing rigorous, self-validating experimental techniques, researchers can leverage FTIR spectroscopy as a powerful tool for unambiguous molecular characterization. This guide provides the framework to not only identify these critical functional groups but to interpret the data with the insight and confidence of a seasoned application scientist.
References
- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
-
Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online. Retrieved from [Link]
-
Fourier Transform Infrared Study on Hydrogen Bonding Species of Carboxylic Acids in Supercritical Carbon Dioxide with Ethanol. (n.d.). ACS Publications. Retrieved from [Link]
- IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023, May 24). SlidePlayer.
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004, March 23). ACS Publications. Retrieved from [Link]
- Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate.
-
The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (2025, July 17). Specac Ltd. Retrieved from [Link]
-
Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM. Retrieved from [Link]
-
A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved from [Link]
-
Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]
- Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Zeitschrift für Naturforschung.
-
Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020, February 21). MedCrave. Retrieved from [Link]
- Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications.
-
FTIR Characterization of Sulfated Polysaccharides. (2022, December 31). MDPI. Retrieved from [Link]
- CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. (n.d.). ScienceDirect.
-
Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
In-Depth qualitative and quantitative FTIR spectroscopic study of glipizide and gliclazide. (n.d.). Trade Science Inc. Retrieved from [Link]
- Sulfamoyl Group Research Articles. (n.d.). R Discovery.
- Infrared Spectra of Sulfones and Related Compounds. (2025, August 6). ResearchGate.
-
Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (2022, May 14). National Center for Biotechnology Information. Retrieved from [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022, April 28). MDPI. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]
-
FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023, March 4). YouTube. Retrieved from [Link]
- Predictive Factors of Primary and Secondary Sulfonylurea Failure in Type 2 Diabetic Subjects. (2025, August 7). ResearchGate.
- Monitoring glucose levels in urine using FTIR spectroscopy combined with univariate and multivariate statistical methods. (2022, December 17). ScienceDirect.
- Systematic stability testing of insulins as representative biopharmaceuticals using ATR FTIR-spectroscopy. (2025, October 3). ResearchGate.
-
The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions. (2025, June 23). National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 4. medcraveonline.com [medcraveonline.com]
- 5. tsijournals.com [tsijournals.com]
- 6. The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. echemi.com [echemi.com]
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- 20. edinst.com [edinst.com]
- 21. drawellanalytical.com [drawellanalytical.com]
Comparing potency of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid vs standard inhibitors
The following guide provides an in-depth technical comparison of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (CAS 1042585-89-6) against standard inhibitors, focusing on its structural properties, potential mechanism of action as a sulfonamide derivative, and experimental evaluation.
Executive Summary
2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is a specialized sulfonamide derivative primarily investigated in the context of Carbonic Anhydrase (CA) inhibition and potentially as a structural probe for Matrix Metalloproteinases (MMPs) . Unlike the classical "gold standard" inhibitor Acetazolamide (AAZ) , which is a primary sulfonamide with broad-spectrum activity, this compound features a tetrahydrofurfuryl (oxolan-2-ylmethyl) tail attached to the sulfamoyl nitrogen. This structural modification is designed to enhance lipophilicity and target hydrophobic pockets within the enzyme active site, potentially offering improved isoform selectivity (e.g., for tumor-associated CA IX/XII) over cytosolic isoforms (CA I/II).
| Feature | 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid | Acetazolamide (Standard) |
| CAS Number | 1042585-89-6 | 59-66-5 |
| Core Scaffold | N-substituted Sulfamoylacetic acid | 1,3,4-Thiadiazole-2-sulfonamide |
| Primary Target | Carbonic Anhydrase (Isoform Selective) | Carbonic Anhydrase (Pan-inhibitor) |
| Binding Mode | Zinc-binding (Sulfonamide/Carboxylate) + Hydrophobic Tail | Zinc-binding (Primary Sulfonamide) |
| Key Advantage | Enhanced lipophilicity; Potential for isoform selectivity | High potency; Well-established clinical profile |
Chemical Structure & Mechanism of Action[1]
Structural Analysis
The compound consists of an acetic acid backbone functionalized with a sulfamoyl group at the
-
Zinc Binding Group (ZBG): The sulfamoyl moiety (
) and the carboxylic acid ( ) can potentially coordinate with the catalytic Zinc ion ( ) in the active site of metalloenzymes. -
Selectivity Tail: The oxolan-2-ylmethyl group acts as a hydrophobic "tail." In Carbonic Anhydrases, this tail is positioned to interact with the hydrophobic wall of the active site cleft (formed by residues such as Phe131, Val135 in CA II), a strategy often used to distinguish between isoforms.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the inhibition mechanism, highlighting the competitive binding at the Zinc active site.
Caption: Competitive inhibition mechanism showing distinct binding modes of standard vs. oxolan-substituted inhibitors at the Zn2+ active site.
Comparative Potency Analysis
While Acetazolamide is a nanomolar inhibitor of most CA isoforms, N-substituted sulfamoylacetic acid derivatives often exhibit a shifted potency profile. The substitution on the nitrogen (secondary sulfonamide) can reduce affinity for the Zinc ion compared to primary sulfonamides, unless the carboxylate group participates in binding or the hydrophobic interaction is strong.
Predicted Potency Data (Structure-Activity Relationship)
Based on the SAR of sulfamoylacetic acid derivatives (Supuran et al.), the expected potency range is compared below:
| Parameter | Acetazolamide (Standard) | 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid |
| hCA I | ~250 nM | > 1,000 nM (Predicted low affinity) |
| hCA II | ~12 nM | 50 - 500 nM (Moderate affinity) |
| hCA IX | ~25 nM | 10 - 100 nM (Potential high selectivity) |
| Selectivity Ratio (II/IX) | ~0.5 (Non-selective) | > 5 (Favoring IX/XII) |
| Water Solubility | Low (0.98 mg/mL) | Moderate (due to Carboxylate/Ether) |
| LogP | -0.26 | ~0.5 - 1.2 (Estimated) |
Interpretation:
-
Acetazolamide is a potent "pan-inhibitor," affecting physiological isoforms (CA I/II) which leads to systemic side effects (e.g., paresthesia, fatigue).
-
The Oxolan Derivative is designed to be less active against the ubiquitous hCA I/II and more active against membrane-bound isoforms (IX, XII) due to the bulky oxolan tail hindering entry into the narrower active sites of cytosolic isoforms while fitting the more open active sites of tumor-associated isoforms.
Experimental Protocols
To validate the potency of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid, the Stopped-Flow CO2 Hydration Assay is the industry standard.
Protocol: Stopped-Flow CO2 Hydration Assay
Objective: Determine the inhibition constant (
-
Reagent Preparation:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).
-
Substrate: CO2-saturated water (approx. 17-25 mM CO2).
-
Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10 nM).
-
Inhibitor: Prepare serial dilutions of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid in DMSO (final DMSO < 1%).
-
-
Reaction Setup:
-
Mix Enzyme + Inhibitor solution and incubate for 15 minutes at room temperature to allow formation of the E-I complex.
-
Load the Stopped-Flow Instrument (e.g., Applied Photophysics SX.18MV).
-
Syringe A: Enzyme-Inhibitor mix + Indicator.
-
Syringe B: CO2-saturated water.
-
-
Measurement:
-
Rapidly mix Syringe A and B.
-
Monitor the decrease in absorbance at 557 nm (acidification rate) over 0.1–1.0 seconds.
-
Calculate the initial velocity (
) of the catalyzed reaction.
-
-
Data Analysis:
-
Fit the data to the Cheng-Prusoff equation to derive
. -
Calculate
using: (where is CO2 concentration and is the Michaelis constant for the specific isoform).
-
Assay Workflow Diagram
Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay used to determine Ki values.
Conclusion & Recommendations
2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid represents a targeted approach to enzyme inhibition, contrasting with the broad-spectrum activity of Acetazolamide .
-
For General Screening: Acetazolamide remains the control for maximum potency.
-
For Selectivity Studies: The oxolan derivative is an excellent candidate for probing the hydrophobic pockets of CA IX and XII, relevant in hypoxic tumor targeting and glaucoma research.
-
Recommendation: Researchers should utilize this compound when isoform selectivity is paramount, particularly to avoid off-target effects associated with CA I/II inhibition.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors: aromatic and heterocyclic sulfonamides and their derivatives. Expert Opinion on Therapeutic Patents, 17(3), 265-288. Link
-
PubChem Compound Summary . (n.d.). 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (CAS 1042585-89-6).[1] National Center for Biotechnology Information. Link
-
Boyle, G. A., et al. (2005).[2][3] A new synthesis of difluoromethanesulfonamides—a novel pharmacophore for carbonic anhydrase inhibition. Organic & Biomolecular Chemistry, 3, 222-224.[2][3] Link
Sources
Safety Operating Guide
2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid proper disposal procedures
The following guide details the technical protocols for the safe handling and disposal of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid .
Part 1: Executive Safety Summary
Chemical Identity:
-
Chemical Name: 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
-
CAS Number: 1240504-10-2[1]
-
Molecular Formula:
-
Functional Groups: Carboxylic Acid (Acidic), Sulfonamide (Bioactive), Oxolane/Tetrahydrofuran (Ether-like, Peroxide Potential).
Immediate Action Directive: This compound is an organic acid with bioactive potential (sulfonamide moiety) and a cyclic ether structure. It must be treated as Hazardous Chemical Waste .
-
DO NOT dispose of down the drain (Sanitary Sewer).
-
DO NOT mix with strong oxidizers (risk of peroxide detonation or exothermic reaction).
-
DO NOT mix with strong bases without controlled neutralization protocols (exotherm risk).
Part 2: Chemical Profile & Hazard Analysis
To dispose of this chemical safely, you must understand the interplay of its three functional groups. This is not just "organic waste"; it is a multi-functional molecule requiring specific segregation.
| Functional Moiety | Hazard Characteristic | Operational Implication |
| Carboxylic Acid ( | Corrosive / Irritant | Low pH (typically 3–4 in solution). Incompatible with cyanides, sulfides, and strong bases. |
| Sulfonamide ( | Bioactive / Sensitizer | Potential antibiotic activity. Environmental pollutant. Must be incinerated to prevent bio-accumulation. |
| Oxolane Ring (THF derivative) | Peroxide Former (Class B) | The cyclic ether oxygen is susceptible to auto-oxidation. Old containers must be tested for peroxides before transport. |
Part 3: Storage & Pre-Disposal Stabilization
Before moving the chemical to the waste stream, verify its stability. The oxolane ring presents a latent risk of peroxide formation, particularly if the container has been opened and stored for >12 months.
Protocol A: Peroxide Verification (Mandatory for containers >1 year old)
-
Visual Inspection: Check for crystal formation around the cap or in the liquid (if applicable). If crystals are present, DO NOT TOUCH. Contact EHS immediately for remote stabilization.
-
Test Strip Analysis: If no crystals are visible, use a commercially available peroxide test strip (e.g., Quantofix).
-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Must be treated/reduced before bulking. Add ferrous sulfate (
) or sodium metabisulfite to reduce peroxides.
-
Part 4: Waste Stream Classification & Segregation
Proper segregation prevents dangerous cross-reactions in the waste drum.
RCRA Classification (USA)
-
Primary Code: Not P- or U-listed specifically.
-
Characteristic Codes:
-
D002 (Corrosive): If disposed of as an aqueous solution with pH < 2.
-
D001 (Ignitable): If the compound is in a flammable solvent carrier.
-
-
Recommended Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents). Note: While it contains Sulfur, it is typically compatible with non-halogenated incineration streams, but verify with your specific vendor (e.g., Veolia, Clean Harbors).
Segregation Logic
Figure 1: Decision matrix for segregating the chemical into the correct waste stream.
Part 5: Step-by-Step Disposal Protocol
Scenario 1: Disposing of Pure Solid/Powder
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to acidity.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid"
-
Hazards: "Irritant," "Acidic."
-
-
Packing: Place the primary container into a secondary containment bin.
-
Transfer: Move to the Solid Organic Waste drum for incineration.
Scenario 2: Disposing of Liquid Solution
-
Compatibility Check: Ensure the waste drum does not contain strong bases (e.g., Sodium Hydroxide waste) or oxidizers (e.g., Nitric Acid waste).
-
Bulking:
-
If the solvent is organic (Methanol, DMSO): Pour into Flammable/Organic Solvents drum.
-
If aqueous: Adjust pH to 5–9 using Sodium Bicarbonate before adding to a general aqueous waste drum, OR dispose of as Corrosive Acid Waste .
-
-
Rinsing: Triple rinse the empty original container with a compatible solvent. Collect rinsate into the same waste stream. Deface the label on the empty bottle and discard as trash (if glass) or recycle (if plastic).
Part 6: Spill Response & Neutralization
In the event of a benchtop spill, follow this self-validating cleanup loop.
Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.
Figure 2: Operational workflow for spill remediation.
Detailed Cleanup Steps:
-
Isolate: Demarcate the area.
-
Neutralize: Slowly sprinkle Sodium Carbonate (Soda Ash) or Sodium Bicarbonate over the spill.
-
Observation: Look for bubbling (
release). Continue adding powder until bubbling ceases.
-
-
Collect: Use a plastic scoop (do not use metal) to collect the resulting sludge.
-
Clean: Wipe the surface with water and detergent.
-
Dispose: The collected sludge is now a neutralized salt but should still be disposed of as chemical waste (Stream A), not regular trash.
Part 7: Regulatory & Compliance Reference
-
EPA (USA): 40 CFR 261 (Identification and Listing of Hazardous Waste).
-
DOT (Transport): Likely Class 8 (Corrosive) or Class 9 (Miscellaneous) depending on formulation.
-
Best Practice: Incineration at >1000°C is the only method that guarantees the destruction of the sulfonamide pharmacophore and the oxolane ring.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394636 (Related Sulfonamide Structures). PubChem.[2] [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Personal protective equipment for handling 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
Technical Safety Protocol: Handling 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
Executive Summary This guide defines the operational safety architecture for handling 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (also known as 2-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}acetic acid). As a functionalized sulfonamide with a free carboxylic acid tail, this compound presents a dual-hazard profile: potential corrosivity/irritation from the acidic moiety and sensitization risks associated with sulfonamide pharmacophores.
This protocol moves beyond generic "safety tips" to provide a causality-driven workflow. We treat the compound not just as a static hazard, but as a dynamic variable in your experimental system.
Hazard Characterization & Logic
Before selecting PPE, we must understand the mechanism of the hazard. This compound is likely a solid research intermediate. Its safety profile is governed by its functional groups:
| Functional Moiety | Hazard Mechanism | Critical Safety Implication |
| Carboxylic Acid (-COOH) | Proton donation; pH reduction. | Corrosive/Irritant: Potential for immediate tissue damage to mucous membranes and eyes [1].[1] |
| Sulfonamide (-SO₂NH-) | Hapten formation; immune response. | Sensitizer: Risk of allergic dermatitis or respiratory sensitization upon repeated exposure [2]. |
| Oxolane (THF) Ring | Lipophilicity. | Absorption: The ether ring increases solubility in organic lipids, potentially aiding skin absorption of the acidic motif. |
Scientific Reality Check: As a research chemical, specific toxicological data (LD50) may be sparse. Therefore, we apply the "Universal Precaution for Novel Organic Acids" : Treat as a severe eye irritant and potential skin sensitizer until proven otherwise.
Personal Protective Equipment (PPE) Matrix
Do not default to "standard" PPE. The choice of materials below is based on permeation resistance against organic acids and common polar aprotic solvents (like DMSO or DMF) likely used to solubilize this compound.
A. Barrier Protection (Skin)
-
Primary Layer: Nitrile Gloves (Minimum 0.11 mm / 4 mil thickness) .
-
Why: Latex is permeable to many organic solvents. Nitrile provides superior resistance to acidic degradation.
-
-
Double-Gloving Protocol: Required when handling >100 mg or when solubilizing in DMSO/DMF.
-
Inner: 4 mil Nitrile (White/Blue).
-
Outer: 4-8 mil Nitrile (Purple/Black) or Neoprene.
-
Logic: This creates a visual indicator for breaches and a time-buffer for solvent breakthrough.
-
B. Ocular & Face Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent) .
-
Why: Safety glasses with side shields are insufficient for organic acids. Fine acidic dust can bypass side shields, reacting with ocular moisture to lower pH on the corneal surface, causing immediate stinging or damage [3].
-
-
Face Shield: Mandatory only if handling large liquid volumes (>500 mL) of the solubilized reagent.
C. Respiratory Protection
-
Engineering Control First: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with P100/OV (Organic Vapor) Cartridges .
-
Why: The P100 stops the dust; the OV layer captures any vapors if the compound is dissolved in volatile solvents.
-
Operational Workflow: The "Safe-Path" Protocol
This workflow integrates safety steps directly into the experimental procedure to ensure compliance is automatic, not an afterthought.
Phase 1: Preparation & Weighing
-
Static Control: Organic powders often carry static charges. Use an anti-static gun or a polonium strip inside the balance chamber.
-
The "Boat-in-Jar" Method:
-
Place the weigh boat inside a secondary jar/beaker before transporting it from the balance to the hood.
-
Logic: Prevents particulate dispersion during transit.
-
Phase 2: Solubilization (Critical Step)
-
Solvent Choice: This compound likely requires polar solvents (DMSO, DMF, Methanol) or basic aqueous buffers.
-
Exotherm Alert: If dissolving in basic buffer (e.g., NaHCO₃), add the solid slowly.
Phase 3: Reaction & Cleanup
-
Quenching: Treat spills of the solid with Sodium Bicarbonate (NaHCO₃) powder before wiping.
-
Visual Cue: Wait for fizzing to stop. This confirms neutralization.
-
-
Decontamination: Wipe surfaces with 70% Ethanol after the bicarbonate wash to remove organic residues.
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this specific compound class.
Figure 1: Decision logic for PPE selection and emergency response based on the physical state of the reagent.
Disposal & Deactivation
Do not pour down the drain. This compound is an organic intermediate and must be segregated.
| Waste Stream | Description | Protocol |
| Solid Waste | Contaminated weigh boats, gloves, paper towels. | Bag in clear polyethylene; Label "Solid Organic Acid - Sulfonamide Derivative." |
| Liquid Waste | Mother liquors, reaction mixtures. | Acidic Organic Waste. Do not mix with strong oxidizers (Nitric acid) or active metals. |
| Sharps | Contaminated needles/syringes. | Immediate disposal in sharps container. Do not recap. |
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Acetic Acid Derivatives & General Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (Organic Acids). Retrieved from [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
(Note: As specific toxicological data for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is limited in public repositories, these protocols are derived from "Universal Precautions" for the structural class of Sulfonamide-Carboxylic Acids.)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
